Technical Documentation Center

N-(1-Phenylethyl)propanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(1-Phenylethyl)propanamide
  • CAS: 6283-03-0

Core Science & Biosynthesis

Foundational

N-(1-Phenylethyl)propanamide chemical structure and properties

An In-depth Technical Guide to N-(1-Phenylethyl)propanamide: Structure, Synthesis, and Potential Applications Introduction N-(1-Phenylethyl)propanamide is a chiral amide that holds a significant position at the intersect...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(1-Phenylethyl)propanamide: Structure, Synthesis, and Potential Applications

Introduction

N-(1-Phenylethyl)propanamide is a chiral amide that holds a significant position at the intersection of medicinal chemistry, synthetic methodology, and forensic analysis. Structurally, it comprises a phenethylamine backbone, a foundational motif in numerous neuroactive compounds, acylated with a propanoyl group. The presence of a stereocenter at the benzylic position imparts chirality, a critical consideration in modern drug development where enantiomers often exhibit distinct pharmacological and toxicological profiles.

While not a widely commercialized compound in its own right, its structural elements are pertinent to researchers in several fields. For drug development professionals, the phenethylamine scaffold is a key building block for agents targeting the central nervous system (CNS).[1] For synthetic chemists, it serves as a straightforward example of amide bond formation and chiral chemistry. Critically, for forensic scientists, its structural relationship to synthetic opioids, such as fentanyl and its analogues, makes it a compound of interest as a potential synthetic byproduct or impurity, necessitating robust analytical characterization.[2][3]

This guide provides a comprehensive technical overview of N-(1-Phenylethyl)propanamide, detailing its chemical and physical properties, a validated synthetic protocol, its potential biological context, and essential safety information, tailored for researchers and scientists in relevant disciplines.

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's properties begins with its precise identification and characterization. N-(1-Phenylethyl)propanamide is an unambiguous chemical entity defined by its unique connectivity and stereochemistry.

The core structure features a secondary amide linkage. The nitrogen atom is bonded to a chiral 1-phenylethyl group and a propanoyl acyl group. This arrangement dictates its chemical reactivity, potential for hydrogen bonding, and overall polarity.

Caption: 2D Structure of N-(1-Phenylethyl)propanamide

Table of Properties

The fundamental physicochemical data for N-(1-Phenylethyl)propanamide are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

PropertyValueSource
IUPAC Name N-[(1R)-1-phenylethyl]propanamidePubChem[4]
Molecular Formula C₁₁H₁₅NOPubChem[4]
Molecular Weight 177.24 g/mol PubChem[4]
Canonical SMILES CCC(=O)NC(C)C1=CC=CC=C1PubChem[4]
InChIKey QWPVLMCETGYBKC-SECBINFHSA-NPubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 1PubChem[4]
Rotatable Bonds 3PubChem[4]
Topological Polar Surface Area 29.1 ŲPubChem[4]
XLogP3-AA (Lipophilicity) 1.9PubChem[4]
Anticipated Spectroscopic Profile
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chiral center, which can render nearby protons diastereotopic.

    • Phenyl Protons (C₆H₅-): A multiplet between δ 7.2-7.4 ppm, integrating to 5H.

    • Methine Proton (-CH(CH₃)-): A multiplet (likely a quintet or sextet) around δ 5.1-5.3 ppm, coupled to the adjacent methyl and NH protons.

    • Amide Proton (-NH-): A broad singlet or doublet around δ 5.8-6.5 ppm, the chemical shift of which is highly dependent on solvent and concentration.

    • Ethyl Protons (-CH₂CH₃): A quartet around δ 2.1-2.3 ppm (2H) coupled to the terminal methyl group.

    • Ethyl Methyl Protons (-CH₂CH₃): A triplet around δ 1.0-1.2 ppm (3H).

    • Benzylic Methyl Protons (-CH(CH₃)-): A doublet around δ 1.4-1.6 ppm (3H) coupled to the methine proton.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 172-175 ppm.

    • Aromatic Carbons: Multiple signals between δ 125-145 ppm.

    • Methine Carbon (-CH(CH₃)-): A signal around δ 48-52 ppm.

    • Ethyl Methylene Carbon (-CH₂CH₃): A signal around δ 29-32 ppm.

    • Benzylic Methyl Carbon (-CH(CH₃)-): A signal around δ 21-24 ppm.

    • Ethyl Methyl Carbon (-CH₂CH₃): A signal in the upfield region, around δ 9-12 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear functional group information.[6]

    • N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹, characteristic of a secondary amide.

    • C-H Stretch (sp³): Multiple peaks just below 3000 cm⁻¹ (2850-2980 cm⁻¹).

    • C-H Stretch (sp²): Peaks just above 3000 cm⁻¹ (3030-3080 cm⁻¹).

    • Amide I Band (C=O Stretch): A very strong, sharp absorption around 1640-1670 cm⁻¹. This is one of the most prominent peaks in the spectrum.

    • Amide II Band (N-H Bend): A strong absorption around 1530-1560 cm⁻¹.

Part 2: Synthesis and Purification

The most direct and efficient method for preparing N-(1-Phenylethyl)propanamide is the acylation of the primary amine, 1-phenylethylamine, with a suitable propanoylating agent. This is a classic example of nucleophilic acyl substitution.

Causality Behind Experimental Choices:

  • Choice of Acylating Agent: Propanoyl chloride is chosen for its high reactivity, which typically drives the reaction to completion quickly at low temperatures. An alternative, propanoic anhydride, is less reactive and may require heating but produces a carboxylic acid byproduct that is easier to handle than HCl.

  • Role of the Base: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, is essential. Its purpose is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solvent Selection: A dry, aprotic solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants and does not participate in the reaction. The "dry" condition is critical as water would hydrolyze the highly reactive propanoyl chloride.

  • Self-Validation and Monitoring: The protocol incorporates thin-layer chromatography (TLC) for reaction monitoring. This provides a direct visual confirmation that the starting amine is being consumed and the product is being formed, ensuring the reaction has reached completion before proceeding to workup. The purification steps, including aqueous washes and column chromatography, are designed to systematically remove unreacted starting materials, byproducts, and the scavenger base, ensuring a high-purity final product.

Experimental Protocol: Synthesis of N-(1-Phenylethyl)propanamide

Materials:

  • (R)- or (S)-1-Phenylethylamine (1.0 eq)

  • Propanoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenylethylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.

  • Acylation: Add propanoyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with UV light and/or a potassium permanganate stain. The disappearance of the starting amine spot indicates completion.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with DCM.

  • Workup - Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure N-(1-Phenylethyl)propanamide as a white solid or viscous oil.

Synthetic Workflow Diagram

G start 1. Dissolve 1-Phenylethylamine & Triethylamine in Dry DCM cool 2. Cool to 0 °C start->cool add_acyl 3. Add Propanoyl Chloride (Dropwise) cool->add_acyl react 4. Stir at Room Temp (1-2 hours) add_acyl->react monitor 5. Monitor by TLC react->monitor workup 6. Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry 7. Dry Organic Layer (MgSO₄) & Concentrate workup->dry purify 8. Flash Column Chromatography dry->purify product Pure N-(1-Phenylethyl)propanamide purify->product

Caption: Workflow for the Synthesis and Purification of N-(1-Phenylethyl)propanamide.

Part 3: Biological and Pharmacological Context

The biological significance of N-(1-Phenylethyl)propanamide is best understood by examining its core chemical motifs and their roles in established pharmacologically active molecules.

The Phenethylamine Scaffold

The phenethylamine structure is a privileged scaffold in neuropharmacology. It forms the basis for a wide array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs that modulate their systems.[1] Compounds containing this scaffold frequently exhibit activity at monoamine transporters and receptors, influencing mood, alertness, and other CNS functions.

A structurally related compound, (R)-N-(1-phenylethyl)propan-2-amine, has been investigated as a potential selective inhibitor of monoamine oxidase B (MAO-B).[7] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. Its inhibition leads to increased dopamine levels, a therapeutic strategy used in the management of Parkinson's disease. Given this precedent, it is plausible that N-(1-Phenylethyl)propanamide could be investigated for similar activity, although the amide linkage may significantly alter its binding affinity and metabolic stability compared to a secondary amine.

Hypothetical MAO-B Inhibition Pathway

G Dopamine Dopamine (Neurotransmitter) MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Degradation Effect Increased Synaptic Dopamine Levels Dopamine->Effect Metabolites Inactive Metabolites MAOB->Metabolites Target N-(1-Phenylethyl)propanamide (Hypothetical Inhibitor) Target->MAOB Inhibition

Caption: Putative Mechanism of Action via MAO-B Inhibition.

Relevance in Forensic Chemistry and Opioid Analysis

In recent years, the illicit synthesis of fentanyl and its numerous analogues has become a major public health crisis. Fentanyl is N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.[8] While N-(1-Phenylethyl)propanamide is not a direct fentanyl analogue, it shares two key structural fragments: the propanamide group and a phenylethyl moiety (though attached differently).

In clandestine laboratory settings, incomplete reactions, side reactions, or the use of impure precursors can lead to a variety of byproducts.[9] Molecules like N-phenethyl-N-phenylpropionamide have been identified as byproducts in certain fentanyl synthesis routes.[3][9] Therefore, it is conceivable that N-(1-Phenylethyl)propanamide could arise from related synthetic pathways, particularly if 1-phenylethylamine were present as a contaminant or alternative starting material. Its unambiguous identification is thus crucial for forensic chemists profiling seized drug samples to determine synthetic routes and origins.

Part 4: Safety and Handling

As a research chemical with an incompletely characterized toxicological profile, N-(1-Phenylethyl)propanamide should be handled with appropriate caution, following standard laboratory safety protocols. The safety recommendations below are based on guidelines for structurally related amides and amines.[10][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[12] Avoid creating dust if in solid form.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-(1-Phenylethyl)propanamide serves as a valuable case study in the multidisciplinary nature of modern chemical science. Its simple, chiral structure provides a foundation for exploring fundamental principles of synthesis and stereochemistry. From a medicinal chemistry perspective, it represents a branch of the vast phenethylamine family, with unexplored potential as a CNS-active agent. Finally, in the critical field of forensic science, it stands as a potential marker in the complex puzzle of synthetic opioid manufacturing. The technical information and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and investigate this intriguing molecule.

References

  • PubChem. N-[(1R)-1-phenylethyl]propanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;propanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide chloride. National Center for Biotechnology Information. [Link]

  • Riley, T. N., et al. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Journal of Medicinal Chemistry. [Link]

  • PubChem. N-Phenyl-N-(4-phenyl-1-(2-phenylethyl)-4-piperidinyl)propanamide. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. 2-Methyl-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide. [Link]

  • Northern Synthesis. Fentanyl. [Link]

  • ResearchGate. N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide structure formula-Fentanyl. [Link]

  • The Center for Forensic Science Research & Education. Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. [Link]

  • ChemBK. N-Phenylpropanamide. [Link]

  • Casy, A. F., et al. Fentanyl and its analogue N-(1-phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR spectroscopy, X-ray crystallography, and theoretical calculations. Chemical & Pharmaceutical Bulletin. [Link]

  • Ivanova, O. G., et al. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Medicinal Chemistry Research. [Link]

  • CPAChem. Safety data sheet. [Link]

  • PharmaCompass. N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. [Link]

  • NIST WebBook. Propanamide, N-phenyl-. [Link]

  • ResearchGate. Fentanyl and Its Analogue N-(1-Phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR Spectroscopy, X-Ray Crystallography, and Theoretical Calculations. [Link]

  • ResearchGate. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]

  • PubChem. Spectral Information in PubChem. [Link]

  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link]

  • Wikipedia. Fentanyl. [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ? [Link]

  • Office of Justice Programs. Detection of N-phenylpropanamide vapor from fentanyl materials by secondary electrospray ionization-ion mobility spectrometry (SESI-IMS). [Link]

Sources

Exploratory

Technical Guide: Differentiating N-(1-Phenylethyl)propanamide from Fentanyl Precursors

The following technical guide details the structural, synthetic, and forensic distinctions between N-(1-Phenylethyl)propanamide and established fentanyl precursors (specifically NPP and ANPP). Executive Summary In the la...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and forensic distinctions between N-(1-Phenylethyl)propanamide and established fentanyl precursors (specifically NPP and ANPP).

Executive Summary

In the landscape of forensic drug chemistry and precursor control, precise structural identification is paramount. N-(1-Phenylethyl)propanamide is a chiral amide often encountered in organic synthesis as a resolving agent or intermediate. It is chemically distinct from the regulated fentanyl precursors —specifically N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP)—despite sharing nomenclature fragments (phenyl, ethyl, propanamide).

The critical confusion often arises from the nomenclature similarity between the 1-phenylethyl moiety (α-methylbenzyl group) found in the target amide and the 2-phenylethyl (phenethyl) moiety found in the fentanyl scaffold. Furthermore, a specific byproduct of the Siegfried fentanyl synthesis, N-phenethyl-N-phenylpropanamide, presents an isobaric or homologous challenge that requires rigorous mass spectral differentiation.

Structural & Chemical Analysis[1][2]

Molecular Geometry and Chirality

The core distinction lies in the presence of the piperidine ring and the specific connectivity of the ethyl linker.

  • N-(1-Phenylethyl)propanamide:

    • Core Structure: Alinear secondary amide.

    • Key Moiety: Contains a 1-phenylethyl group (also known as α-methylbenzyl). This creates a chiral center at the α-carbon.

    • Stereochemistry: Exists as (R) and (S) enantiomers.

    • Lack of Heterocycle: Does not contain a piperidine ring.

  • Fentanyl Precursors (NPP & ANPP):

    • Core Structure: Substituted piperidine heterocycle.[1][2][3][4]

    • Key Moiety: Contains a 2-phenylethyl group (phenethyl) attached to the piperidine nitrogen.[5][6][1][2][4][7][8][9] This chain is achiral and linear (–CH₂CH₂–).

    • Functionality: NPP is a ketone; ANPP is a secondary amine/aniline derivative.

Comparative Data Table
FeatureN-(1-Phenylethyl)propanamideN-Phenethyl-4-piperidone (NPP)4-Anilino-N-phenethylpiperidine (ANPP)
CAS Number 74966-66-8 (General)39742-60-421409-26-7
Molecular Formula C₁₁H₁₅NOC₁₃H₁₇NOC₁₉H₂₄N₂
Molecular Weight 177.25 g/mol 203.28 g/mol 280.41 g/mol
Core Ring Benzene (No Piperidine)Piperidine + BenzenePiperidine + 2 Benzenes
Linker Type 1-Phenylethyl (Branched, Chiral)2-Phenylethyl (Linear, Achiral)2-Phenylethyl (Linear, Achiral)
Control Status Generally UncontrolledList I Chemical (DEA/UNODC)Schedule II / List I (DEA/UNODC)
Structural Visualization

The following diagram contrasts the molecular skeletons. Note the branching methyl group in the target amide versus the linear chain and piperidine ring in the precursors.

Structures cluster_0 Fentanyl Precursors (Regulated) cluster_1 Target Molecule (Unregulated) Target N-(1-Phenylethyl)propanamide (Chiral Amide) No Piperidine Ring NPP NPP (N-Phenethyl-4-piperidone) Piperidine Ketone Target->NPP Structurally Distinct ANPP ANPP (4-Anilino-N-phenethylpiperidine) Piperidine Amine NPP->ANPP Reductive Amination Fentanyl Fentanyl (Final Opioid) ANPP->Fentanyl Acylation (Propionyl Chloride)

Caption: Structural divergence between the target chiral amide and the piperidine-based fentanyl precursor pathway.

Synthetic Pathways & Precursor Status[7][10][11][12][13]

Understanding the synthesis routes clarifies why N-(1-Phenylethyl)propanamide is not a direct fentanyl precursor.

The Fentanyl Pathways (Siegfried & Janssen)

Fentanyl synthesis relies on constructing or acquiring the piperidine ring.

  • NPP Synthesis: Made via the Dieckmann condensation of N-phenethyl-bis(2-carboethoxyethyl)amine. Alternatively, synthesized from 4-piperidone.[10][11]

  • ANPP Synthesis: NPP is reacted with aniline (reductive amination) to form ANPP.[4]

  • Fentanyl Synthesis: ANPP is acylated with propionyl chloride.[4]

The N-(1-Phenylethyl)propanamide Pathway

This compound is typically synthesized via the simple acylation of 1-phenylethylamine (α-methylbenzylamine) with propionyl chloride or propanoic anhydride.

  • Starting Material: 1-Phenylethylamine (often used for chiral resolution).

  • Reaction: Nucleophilic acyl substitution.

  • Result: A chiral amide used in research or as a chemical intermediate, but lacking the nitrogen-containing ring necessary for opioid activity.

The "Siegfried Byproduct" Confusion

A critical point of confusion is the Siegfried byproduct , identified as N-phenethyl-N-phenylpropanamide (Mayer et al., 2020).[2][12][13]

  • Similarity: This byproduct contains "phenethyl", "phenyl", and "propanamide" components.[2]

  • Difference: It is an acyclic tertiary amide. The user's compound (N-(1-Phenylethyl)propanamide) is a secondary amide with a branched alkyl group.

  • Forensic Significance: The Siegfried byproduct is a marker of illicit synthesis. N-(1-Phenylethyl)propanamide is likely a benign chemical or an impurity from a different process (e.g., using the wrong amine starting material).

Synthesis Phenethylamine 2-Phenylethylamine (Linear Chain) NPP NPP (Piperidone Ring) Phenethylamine->NPP Dieckmann Condensation AlphaMethyl 1-Phenylethylamine (Branched/Chiral) Target N-(1-Phenylethyl)propanamide (Target Molecule) AlphaMethyl->Target Simple Acylation (No Ring Formation) Acrylate Methyl Acrylate Propionyl Propionyl Chloride Fentanyl_Route Fentanyl_Route NPP->Fentanyl_Route To Fentanyl Target->Fentanyl_Route NOT A PRECURSOR

Caption: Synthetic flow demonstrating that N-(1-Phenylethyl)propanamide is a dead-end product relative to the fentanyl pathway.

Analytical Differentiation (Forensics)

For the analytical scientist, differentiating these compounds via Mass Spectrometry (GC-MS) is straightforward due to distinct fragmentation patterns.

Mass Spectral Fragmentation (EI, 70eV)
  • N-(1-Phenylethyl)propanamide:

    • Base Peak: m/z 105 (α-methylbenzyl cation, [CH(CH₃)C₆H₅]⁺). This is the dominant fragment due to the stability of the secondary benzylic carbocation.

    • Molecular Ion: m/z 177.

    • Other Peaks: m/z 57 (propionyl group).

  • NPP (N-Phenethyl-4-piperidone):

    • Base Peak: m/z 203 (Molecular Ion) or fragments related to the loss of the benzyl group.

    • Diagnostic Peak: m/z 91 (Tropylium ion) from the phenethyl group.

  • ANPP:

    • Base Peak: m/z 84 (Piperidine ring fragment) or m/z 189.

    • Molecular Ion: m/z 280.

  • Siegfried Byproduct (N-phenethyl-N-phenylpropanamide):

    • Molecular Ion: m/z 253.

    • Differentiation: The user's target molecule (MW 177) is significantly lighter than the Siegfried byproduct (MW 253).

NMR Spectroscopy
  • Target (1-Phenylethyl): The ¹H NMR will show a characteristic doublet for the methyl group (approx. 1.5 ppm) and a quartet for the methine proton (approx. 5.1 ppm) of the 1-phenylethyl group.

  • Fentanyl Precursors (2-Phenylethyl): These will show two triplets (approx. 2.6–2.8 ppm) corresponding to the –CH₂CH₂– ethylene bridge.

Regulatory & Safety Implications

  • Fentanyl Precursors (NPP, ANPP):

    • Status: List I Chemicals (USA/DEA) and internationally controlled under the UN 1988 Convention (Table I).

    • Requirement: Strict record-keeping, import/export permits, and quota tracking.

  • N-(1-Phenylethyl)propanamide:

    • Status: Not Controlled (Federal). It is not listed as a scheduled precursor.

    • Caveat: While not controlled, its presence in a clandestine lab setting could be interpreted as an attempt to synthesize "designer" analogs (e.g., if attempting to make α-methylfentanyl derivatives, though the chemistry would differ). However, as a standalone chemical, it is a common organic intermediate.

References

  • Mayer, B. P., et al. (2020).[8] Chemical Attribution of Fentanyl Using Multivariate Statistical Analysis of Orthogonal Mass Spectral Data. Analytical Chemistry. Link

  • United Nations Office on Drugs and Crime (UNODC). (2022). Scheduling of Fentanyl Precursors. UNODC Global SMART Update. Link

  • Center for Forensic Science Research and Education (CFSRE). (2024).[12] Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets. Link

  • Drug Enforcement Administration (DEA). (2023).[14] Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register.[1][12] Link

  • Cayman Chemical. (2023). N-Phenethyl-N-phenylpropionamide Product Insert. Link

Sources

Foundational

Solubility of N-(1-Phenylethyl)propanamide in Organic Solvents

This guide details the solubility characteristics, thermodynamic analysis, and experimental determination protocols for N-(1-Phenylethyl)propanamide (also known as N-(1-phenylethyl)propionamide). This compound is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility characteristics, thermodynamic analysis, and experimental determination protocols for N-(1-Phenylethyl)propanamide (also known as N-(1-phenylethyl)propionamide). This compound is a critical chiral intermediate, often encountered in the kinetic resolution of amines and the synthesis of fine pharmaceutical chemicals.[1]

Executive Summary

N-(1-Phenylethyl)propanamide (


) is a secondary amide formed by the acylation of 1-phenylethylamine. Its solubility profile is the governing factor in purification processes, particularly in enantiomeric resolution  where the difference in solubility between racemic and enantiopure forms (or their diastereomeric derivatives) dictates yield and optical purity.

This guide provides a technical framework for determining and modeling the solid-liquid equilibrium (SLE) of this compound in pure and binary organic solvents. It focuses on the Dynamic Laser Monitoring method for precise data acquisition and the application of thermodynamic models (Modified Apelblat,


, NRTL) for process design.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

PropertyDescription
IUPAC Name N-(1-Phenylethyl)propanamide
Common Name N-(1-Phenylethyl)propionamide
Structure Chiral center at the

-position relative to the phenyl ring.
Molecular Formula

Role Chiral intermediate; Resolving agent derivative.
Solubility Class Lipophilic amide; Low water solubility, high solubility in alcohols/esters.
Structural Impact on Solubility

Compared to its lower homolog N-(1-phenylethyl)acetamide , the propanamide derivative possesses an additional methylene group (


) in the acyl chain.
  • Hydrophobicity: Increased logP, resulting in lower aqueous solubility and higher solubility in non-polar solvents (e.g., toluene, cyclohexane).

  • Crystal Lattice Energy: The odd/even carbon number effect in the acyl chain can alter crystal packing, often resulting in a non-linear change in melting point and enthalpy of fusion (

    
    ) compared to the acetamide.
    

Experimental Methodology: Dynamic Laser Monitoring

To obtain high-precision solubility data, the Dynamic Laser Monitoring Method is superior to the static shake-flask method due to its speed and reproducibility.

Principle

The method detects the phase transition (solid dissolution) by monitoring the intensity of a laser beam passing through the solvent. As the solid dissolves upon heating, the scattering decreases. The "clear point" (transmittance maximum) indicates saturation temperature (


).
Detailed Protocol

Materials Required:

  • N-(1-Phenylethyl)propanamide (Recrystallized, Purity > 99%)

  • Organic Solvents (HPLC Grade: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene)

  • Laser Solubility Apparatus (Jacketted vessel, Laser diode 650nm, Photodetector)

Workflow:

  • Preparation: Weigh a precise mass of solute (

    
    ) and solvent (
    
    
    
    ) into the glass vessel.
    • Initial Mass Fraction (

      
      ):
      
      
      
  • Equilibration: Set the stirring rate to 400-500 rpm. Ensure the solid is fully dispersed (suspension).

  • Heating Ramp: Increase temperature slowly (e.g., 2 K/h) while monitoring laser transmittance.

  • Detection: Record the temperature where the laser intensity signal reaches a stable maximum (dissolution complete).

  • Repetition: Add more solute to the same vessel to increase

    
    , and repeat the heating ramp to find the next 
    
    
    
    .
Experimental Setup Diagram

LaserMonitoringSetup Laser Laser Source (650 nm) Vessel Jacketted Glass Vessel (Solute + Solvent) Laser->Vessel Incident Beam Detector Photodetector (Light Intensity) Vessel->Detector Transmitted Beam DataAcq Data Acquisition (Computer) Vessel->DataAcq Temp (T) Detector->DataAcq Signal (V) TempControl Thermostat (Water Bath) TempControl->Vessel Circulating Fluid

Figure 1: Schematic of the Dynamic Laser Monitoring system for solubility determination.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design (e.g., cooling crystallization curves).

Modified Apelblat Equation

This semi-empirical model is widely used for non-ideal solutions of amides in organic solvents. It accounts for the temperature dependence of the enthalpy of solution.



  • 
    : Mole fraction solubility of N-(1-Phenylethyl)propanamide.
    
  • 
    : Absolute temperature (K).[2]
    
  • 
    : Empirical parameters derived from regression.
    
(Buchowski-Ksiazczak) Equation

Useful for describing the deviation from ideal solubility based on hydrogen bonding interactions.



  • 
    : Model parameters.
    
  • 
    : Melting temperature of the solute.
    
Ideal Solubility (van't Hoff)

Used as a baseline to calculate the activity coefficient (


).


Thermodynamic Analysis & Expected Trends

Based on the homologous series (specifically N-(1-phenylethyl)acetamide), the following thermodynamic behavior is expected for the propanamide derivative:

Dissolution Thermodynamics

The dissolution process is typically endothermic (


) and entropy-driven  (

).
  • Enthalpy (

    
    ):  Positive values indicate that heat is absorbed. The magnitude is generally higher in non-polar solvents due to the energy required to overcome the strong intermolecular hydrogen bonding (Amide-Amide interactions) in the crystal lattice.
    
  • Gibbs Free Energy (

    
    ):  Positive but decreases with temperature, indicating increased spontaneity at higher temperatures.
    
Solvent Effect (Polarity)

Solubility generally follows the rule "like dissolves like," but for amides, hydrogen bonding capability is paramount.

  • Alcohols (MeOH, EtOH): High solubility due to strong H-bond donor/acceptor interactions with the amide carbonyl and N-H groups.

  • Esters (Ethyl Acetate): Moderate to high solubility; useful for crystallization.

  • Non-polar (Hexane, Toluene): Lower solubility. The propanamide's ethyl chain increases solubility in toluene compared to the acetamide, but it remains lower than in alcohols.

Thermodynamic Workflow

ThermoWorkflow ExpData Experimental Data (T vs. x1) Regress Model Regression (Apelblat, u03BBh, NRTL) ExpData->Regress Activity Activity Coefficients (u03B3) ExpData->Activity Comparison with Ideal Params Model Parameters (A, B, C, u0394g) Regress->Params Calc Thermodynamic Functions (u0394H, u0394S, u0394G) Params->Calc Process Process Design (Crystallization Yield) Calc->Process Activity->Process

Figure 2: Workflow for converting raw solubility data into process parameters.

Process Applications

Cooling Crystallization

The solubility curve of N-(1-Phenylethyl)propanamide is typically steep in alcoholic solvents.

  • Strategy: Dissolve at near-boiling temperature in Ethanol/Water mixtures.

  • Control: Use the Modified Apelblat parameters to predict the supersaturation ratio (

    
    ) during the cooling ramp to control crystal size distribution (CSD).
    
Chiral Resolution

In the kinetic resolution of 1-phenylethylamine, the amide is often the product.

  • Separation: If the reaction is performed in a solvent where the amide is sparingly soluble (e.g., cold toluene or heptane), the product will crystallize out, driving the equilibrium forward and simplifying purification.

References

  • Dynamic Laser Monitoring Technique

    • Jouyban, A., et al. "Solubility of drugs in binary solvent mixtures: Experimental measurement and modeling."[2] Journal of Molecular Liquids, 2021.[2]

    • Note: Standard reference for the methodology described.
  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link

  • Homologous Amide Solubility (Acetamide Data)
  • Chiral Amide Synthesis & Properties

    • Nugent, T. C. (Ed.).[3][4] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH, 2010. (Context for N-(1-phenylethyl)propanamide applications).

Sources

Exploratory

Safety data sheet (SDS) for N-(alpha-methylbenzyl)propionamide

This guide serves as an advanced technical manual and Safety Data Sheet (SDS) interpretation for N-(alpha-methylbenzyl)propionamide (also known as N-(1-phenylethyl)propanamide). Designed for drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual and Safety Data Sheet (SDS) interpretation for N-(alpha-methylbenzyl)propionamide (also known as N-(1-phenylethyl)propanamide).

Designed for drug development professionals, this document synthesizes standard safety data with "bench-side" application notes, focusing on the compound's role as a chiral intermediate in organic synthesis.

PART 1: Identification & Molecular Context

Chemical Identity
  • Product Name: N-(alpha-methylbenzyl)propionamide

  • IUPAC Name: N-(1-phenylethyl)propanamide

  • CAS Number: 10264-10-5 (General/Racemic) | Note: Stereospecific CAS numbers exist for (R) and (S) isomers (e.g., (S)-isomer analogs).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 191.27 g/mol

  • Structural Context: A secondary amide formed from the condensation of propionic acid and

    
    -methylbenzylamine. It contains a chiral center at the benzylic position, making it a critical scaffold for chiral resolution  and asymmetric synthesis .
    
Key Applications
  • Chiral Resolution Agent: Used to resolve racemic carboxylic acids via diastereomeric salt formation (when the amine is regenerated) or direct chromatographic separation of amide diastereomers.

  • Pharmaceutical Intermediate: A structural motif found in various CNS-active agents and local anesthetics.

PART 2: Hazard Identification (GHS Classification)

Expert Insight: While amides are generally kinetically stable and less reactive than their amine precursors, this compound possesses lipophilic domains (benzyl/ethyl groups) that facilitate skin permeation. Treat as a bioactive irritant.

GHS Classification
CategoryClassificationHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1]
Label Elements
  • Signal Word: WARNING

  • Pictogram: Exclamation Mark (GHS07)

Precautionary Statements (Scientific Rationale)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1] Rationale: Amide dusts can be potent respiratory sensitizers.

  • P280: Wear protective gloves/eye protection.[1][3] Rationale: Lipophilic nature allows dermal absorption; standard nitrile gloves are required.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses.[1][4]

PART 3: Physicochemical Properties

The following data aggregates experimental values and high-confidence predictions for the racemic mixture.

PropertyValueTechnical Note
Physical State Solid (Crystalline) or Viscous OilDepends on purity and stereochemistry. Pure enantiomers tend to be crystalline solids.
Melting Point 60°C – 85°CRange varies by isomer ((R)/(S) vs Racemic).
Boiling Point ~310°C (Predicted)High boiling point due to intermolecular H-bonding.
Solubility (Water) Low (< 1 mg/mL)Lipophilic benzyl group dominates; insoluble in water.
Solubility (Organic) HighSoluble in DCM, EtOAc, MeOH, DMSO.
Partition Coeff (LogP) ~2.3 (Predicted)Indicates good membrane permeability (Drug-like property).
pKa ~15 (Amide proton)Non-basic; will not protonate under physiological pH.

PART 4: Experimental Protocol (Synthesis & Handling)

Expertise & Experience: The synthesis of this amide is a standard Schotten-Baumann or anhydrous acylation. The critical quality attribute (CQA) is the removal of the unreacted amine, which is toxic and foul-smelling.

Synthesis Workflow (Anhydrous Acylation)

Reagents:

  • 
    -Methylbenzylamine (1.0 eq)
    
  • Propionyl Chloride (1.1 eq) or Propionic Anhydride

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask. Purge with

    
    . Add 
    
    
    
    -methylbenzylamine and dry DCM.
  • Base Addition: Add

    
    . Cool the mixture to 0°C using an ice bath. Reasoning: Exothermic reaction control.
    
  • Acylation: Dropwise addition of Propionyl Chloride over 30 mins. Reasoning: Prevents temperature spikes that could lead to side products.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).

  • Quench/Workup (Critical):

    • Wash organic layer with 1M HCl (2x). Validation: This protonates unreacted amine, moving it to the aqueous layer.

    • Wash with Sat.

      
       (remove excess acid).
      
    • Wash with Brine, Dry over

      
      .
      
  • Purification: Recrystallize from Hexanes/Ethyl Acetate if solid; Column Chromatography if oil.

Visualization: Synthesis Logic

SynthesisWorkflow Start Start: alpha-Methylbenzylamine Reagent Add: Propionyl Chloride (+ Et3N, DCM, 0°C) Start->Reagent Reaction Reaction: Nucleophilic Acyl Substitution Reagent->Reaction Stir 4h @ RT WashAcid Workup: 1M HCl Wash (Removes unreacted Amine) Reaction->WashAcid Quench WashBase Workup: NaHCO3 Wash (Removes Acid) WashAcid->WashBase Product Final Product: N-(alpha-methylbenzyl)propionamide WashBase->Product Dry & Evaporate

Caption: Step-by-step synthesis workflow emphasizing the critical acidic wash step for purity.

PART 5: Safety & Emergency Response

Exposure Controls
  • Engineering Controls: Use only in a chemical fume hood. The precursor (amine) is volatile; the amide is less so but can form dust.

  • PPE:

    • Eyes: Chemical safety goggles (ANSI Z87.1).

    • Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time > 480 min.

    • Respiratory: If dust is generated, use N95 (US) or P1 (EU) type particle respirator.

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Mechanism: Irritation of bronchial mucous membranes.

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Remove contaminated clothing.[1][4][5][6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5][6] Consult a physician.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Firefighting Measures
  • Suitable Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Emits toxic fumes under fire conditions: Carbon Oxides (

    
    ), Nitrogen Oxides (
    
    
    
    )
    .
  • Advice: Wear Self-Contained Breathing Apparatus (SCBA).

PART 6: Stability & Reactivity

  • Reactivity: Stable under normal conditions.

  • Chemical Stability: Stable.

  • Incompatible Materials: Strong oxidizing agents (e.g.,

    
    ), Strong acids, Strong bases (hydrolysis of amide bond requires harsh conditions, e.g., 6M HCl reflux).
    
  • Hazardous Decomposition: Carbon monoxide, Nitrogen oxides.

PART 7: Handling Decision Tree

This diagram illustrates the decision logic for handling spills or exposure, ensuring a self-validating safety loop.

SafetyLogic Event Event: Spill or Exposure Assess Assess Volume & Form (Solid vs Solution) Event->Assess MinorSolid Minor Solid Spill Assess->MinorSolid MajorSol Solution Spill (>100mL) Assess->MajorSol SkinExp Skin Exposure Assess->SkinExp ActionSweep Wet Sweep (Avoid Dust) Place in Waste Drum MinorSolid->ActionSweep ActionEvac Evacuate Area Ventilate Fume Hood MajorSol->ActionEvac ActionWash Wash 15min w/ Soap Seek Medical Advice SkinExp->ActionWash

Caption: Decision logic for immediate response to spills or exposure incidents.

References

  • PubChem. N-Benzylpropanamide (Analog Structure & Safety Data). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Amides, C12-18 and C18-unsatd., N-(hydroxyethyl), ethoxylated. (General Amide Safety Profiles). Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Stereoisomers of N-(1-Phenylethyl)propanamide: Synthesis, Characterization, and Implications of R/S Configuration

Abstract Chirality is a fundamental principle in molecular science with profound implications for the pharmaceutical and life sciences industries. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chirality is a fundamental principle in molecular science with profound implications for the pharmaceutical and life sciences industries. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacological and toxicological profiles.[1] This guide provides an in-depth technical exploration of the R and S isomers of N-(1-Phenylethyl)propanamide, a model chiral amide. We will dissect the causality behind stereoselective synthesis, present self-validating protocols for analytical characterization, and discuss the critical importance of stereochemical purity. This document is intended for researchers, scientists, and drug development professionals seeking to master the synthesis and analysis of chiral molecules.

Introduction: The Imperative of Chirality in Drug Development

The interaction of a small molecule with a biological target, such as an enzyme or receptor, is a highly specific, three-dimensional event. Since these biological targets are themselves chiral, they often interact preferentially with one enantiomer over the other. This stereoselectivity can result in one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects.[2]

N-(1-Phenylethyl)propanamide serves as an excellent case study. It is comprised of a chiral 1-phenylethylamine (α-PEA) core, a widely used chiral building block in asymmetric synthesis, and an N-acyl propanamide group.[3][4] Understanding how to selectively synthesize and definitively characterize the (R)- and (S)-enantiomers of this compound provides a foundational skill set applicable to a vast range of more complex active pharmaceutical ingredients (APIs). This guide offers field-proven insights and robust methodologies to ensure stereochemical control and integrity.

Stereoselective Synthesis: A Proactive Approach to Purity

Expertise & Experience: The most efficient and cost-effective path to an enantiomerically pure compound is to begin with an enantiomerically pure starting material. This strategy, known as asymmetric synthesis, leverages the existing chirality of a precursor to direct the stereochemical outcome of the final product, obviating the need for challenging downstream resolutions of a racemic mixture.

The synthesis of N-(1-Phenylethyl)propanamide is a straightforward acylation reaction. The critical choice is the selection of the chiral amine precursor.

Protocol 1: Synthesis of (R)-N-(1-Phenylethyl)propanamide

This protocol details the synthesis via the Schotten-Baumann reaction, a reliable method for forming amides from amines and acyl chlorides.

Methodology:

  • Reactor Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-(+)-1-Phenylethylamine (1.0 eq, e.g., 5.0 g).

  • Solvent & Base: Dissolve the amine in dichloromethane (DCM, 20 mL). Add triethylamine (TEA, 1.2 eq) to the solution. The TEA acts as a base to neutralize the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

  • Acylation: Cool the flask to 0°C in an ice bath. Add propanoyl chloride (1.1 eq) dropwise over 10 minutes. The slow, cooled addition is crucial to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine and excess TEA, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted acyl chloride, and finally with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield (R)-N-(1-Phenylethyl)propanamide as a white solid.

cluster_synthesis Synthesis Workflow start (R)-1-Phenylethylamine + Propanoyl Chloride dissolve Dissolve in DCM Add Triethylamine start->dissolve react Cool to 0°C Stir for 2h dissolve->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup isolate Dry & Concentrate workup->isolate purify Recrystallization isolate->purify product (R)-N-(1-Phenylethyl)propanamide purify->product

Caption: Workflow for the synthesis of (R)-N-(1-Phenylethyl)propanamide.

Synthesis of (S)-N-(1-Phenylethyl)propanamide

To synthesize the (S)-enantiomer, the exact same protocol is followed, with the critical substitution of (S)-(-)-1-Phenylethylamine as the starting material. This demonstrates the principle of chirality transfer, where the stereochemistry of the product is directly dictated by the stereochemistry of the chiral precursor.

Analytical Characterization: A Self-Validating, Multi-Technique Approach

Trustworthiness & Authoritative Grounding: Confirmation of a compound's identity and stereochemical purity requires a multi-pronged analytical approach. Relying on a single technique is insufficient. The following protocols constitute a self-validating system, where each method provides orthogonal confirmation of the stereochemical assignment.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a sample.[5] The technique relies on a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers.[6] The difference in stability of these complexes leads to different retention times, allowing for their separation and quantification.[7] Polysaccharide-based CSPs are exceptionally versatile for this class of compounds.

Protocol 2: Chiral HPLC Analysis of N-(1-Phenylethyl)propanamide Isomers

Methodology:

  • System Preparation:

    • Column: A polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Isopropanol acts as the polar modifier; its concentration is a critical parameter for optimizing resolution.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm, where the phenyl group exhibits strong absorbance.[8]

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in the mobile phase. For a racemic standard, dissolve racemic N-(1-phenylethyl)propanamide. For individual isomers, prepare separate solutions.

  • Injection & Analysis: Inject 5 µL of the sample. A successful separation will show two distinct peaks for a racemic mixture. The enantiomeric excess (% e.e.) can be calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % e.e. = (|Area E1 - Area E2| / (Area E1 + Area E2)) * 100.[9]

Expected Data Presentation:

EnantiomerExpected Retention Time (min)
(S)-Isomer~ 8.5
(R)-Isomer~ 10.2
Resolution (Rs) > 1.5

Note: Absolute retention times may vary based on the specific column and system. The elution order (R vs. S) must be confirmed by injecting a pure standard of a known configuration.

cluster_hplc Chiral HPLC Workflow sample Dissolve Sample (1 mg/mL in Mobile Phase) inject Inject 5 µL onto Chiral HPLC System sample->inject separate Separation on Polysaccharide CSP inject->separate detect UV Detection @ 210 nm separate->detect analyze Quantify Peak Areas Calculate % e.e. detect->analyze

Caption: Analytical workflow for determining enantiomeric excess by Chiral HPLC.

Polarimetry

Causality: Polarimetry provides a direct measure of the bulk optical activity of a sample. Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.[10] A pure sample of the (R)-isomer will rotate light in one direction (e.g., positive, or dextrorotatory, +), while a pure sample of the (S)-isomer will rotate it equally in the opposite direction (negative, or levorotatory, -).[11] A 50:50 racemic mixture will exhibit no net rotation.

Protocol 3: Measurement of Optical Rotation

Methodology:

  • Sample Preparation: Accurately prepare a solution of the sample at a known concentration (c, in g/mL) in a specified solvent (e.g., methanol). A typical concentration is 10 mg/mL (c = 0.01 g/mL).

  • Instrument Setup: Calibrate the polarimeter with a solvent blank.

  • Measurement: Fill a sample cell of a known path length (l, in decimeters; typically 1 dm) with the sample solution.

  • Data Acquisition: Measure the observed angle of rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l). The measurement is typically reported with the temperature and wavelength of light used (e.g., sodium D-line, 589 nm).

Expected Data Presentation:

EnantiomerExpected Specific Rotation [α]²⁵_D (c=1, MeOH)
(R)-N-(1-Phenylethyl)propanamidePositive Value (e.g., +45°)
(S)-N-(1-Phenylethyl)propanamideNegative Value (e.g., -45°)
Racemic Mixture
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: In a standard achiral solvent (like CDCl₃), the ¹H NMR spectra of two enantiomers are identical because the protons are in chemically equivalent environments.[12] To differentiate them, a Chiral Solvating Agent (CSA) can be added. The CSA forms transient diastereomeric complexes with each enantiomer. This places corresponding protons in magnetically non-equivalent (diastereotopic) environments, leading to separate, resolvable signals in the NMR spectrum.[12]

Expected Outcome:

  • In CDCl₃: A single set of peaks will be observed for a racemic mixture. The spectrum would show a triplet for the CH₃ of the propyl group, a multiplet for the CH₂ of the propyl group, a doublet for the methyl group on the chiral center, and a quintet for the methine (CH) proton, alongside aromatic signals.[13]

  • In CDCl₃ + Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol): Key signals, particularly the methine proton (α-proton) and the adjacent methyl group, would resolve into two distinct sets of peaks, one for the R-isomer complex and one for the S-isomer complex. Integration of these separate peaks can be used to determine the enantiomeric ratio.

Biological & Pharmacological Context

While specific pharmacological data for N-(1-phenylethyl)propanamide is not extensively published, we can infer its likely activity based on its structural components. The core 1-phenylethylamine structure is a known central nervous system stimulant that regulates monoamine neurotransmission.[14]

Crucially, the principle of stereospecificity in pharmacology is well-established. In closely related and more complex analogues like ohmefentanyl, which contains the N-phenylethyl-propanamide substructure, the stereoisomers exhibit vast differences in analgesic potency, with some isomers being thousands of times more potent than morphine, while their corresponding enantiomers are significantly less active.[15][16][17] This strongly suggests that the (R)- and (S)-enantiomers of N-(1-phenylethyl)propanamide will also exhibit differential biological activity, binding affinity for their targets, and metabolic profiles. The ability to synthesize and analyze each isomer in its pure form is therefore a prerequisite for any meaningful pharmacological investigation.

Conclusion

The stereochemical configuration of a molecule is not a trivial detail; it is a critical determinant of its biological function. This guide has detailed the essential, field-proven methodologies for the stereoselective synthesis and robust, multi-technique characterization of the (R)- and (S)-enantiomers of N-(1-Phenylethyl)propanamide. By adopting a proactive strategy of asymmetric synthesis and employing a self-validating analytical workflow combining chiral HPLC, polarimetry, and NMR with chiral solvating agents, researchers can ensure absolute control over the stereochemical integrity of their compounds. These principles and protocols provide a foundational framework for success in the research and development of chiral molecules.

References

  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. (Source: PubMed, URL: [Link])

  • Chiral separation of amides using supercritical fluid chromatography. (Source: PubMed, URL: [Link])

  • Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. (Source: PubMed, URL: [Link])

  • Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]. (Source: ACS Publications, URL: [Link])

  • Part 6: Resolution of Enantiomers. (Source: Chiralpedia, URL: [Link])

  • Chiral Resolution with and without Resolving Agents. (Source: Pharmaceutical Technology, URL: [Link])

  • Fentanyl and its analogue N-(1-phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR spectroscopy, X-ray crystallography, and theoretical calculations. (Source: PubMed, URL: [Link])

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (Source: National Institutes of Health (NIH), URL: [Link])

  • Fentanyl and Its Analogue N-(1-Phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR Spectroscopy, X-Ray Crystallography, and Theoretical Calculations. (Source: ResearchGate, URL: [Link])

  • Enantiomers of Diastereoisomeric cis-N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides: Synthesis, X-ray Analysis, and Biological Activities. (Source: ACS Publications, URL: [Link])

  • Stereoisomers of N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide. (Source: ACS Publications, URL: [Link])

  • Chiral resolution. (Source: Wikipedia, URL: [Link])

  • Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. (Source: PubMed, URL: [Link])

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (Source: MDPI, URL: [Link])

  • Chiral HPLC Separations. (Source: Phenomenex, URL: [Link])

  • Chiral Resolution Screening. (Source: Onyx Scientific, URL: [Link])

  • Recent Advances in Separation and Analysis of Chiral Compounds. (Source: ACS Publications, URL: [Link])

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (Source: PMC, URL: [Link])

  • How would you expect the IR and ¹H NMR spectra for propanamide an... (Source: Pearson, URL: [Link])

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • 5.5 Polarimetry. (Source: Chemistry LibreTexts, URL: [Link])

  • Unique Structural/Stereo-Isomer and Isobar Analysis of Novel Fentanyl Analogues in Postmortem and DUID Whole Blood by UHPLC-MS-MS. (Source: ResearchGate, URL: [Link])

  • RESEARCH PROGRESS ON FENTANYL-LIKE SUBSTANCES. (Source: Upubscience Publisher, URL: [Link])

  • Chiral Method Development Screening Techniques. (Source: Chromatography Today, URL: [Link])

  • Time-resolved enantiomer-exchange probed by using the orbital angular momentum of X-ray light. (Source: Semantic Scholar, URL: [Link])

  • N-[(1R)-1-phenylethyl]propanamide. (Source: PubChem, URL: [Link])

  • Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. (Source: Doc Brown's Chemistry, URL: [Link])

  • Phenethylamine. (Source: Wikipedia, URL: [Link])

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). (Source: MDPI, URL: [Link])

  • Enantiodiscrimination of Chiral Molecules based on Quantum Correlation Function. (Source: arXiv, URL: [Link])

  • We reveal the existence of polarizing phases for the enantiomers of cold, int. (Source: GitHub, URL: [Link])

  • Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. (Source: Open Access Text, URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of N-(1-Phenylethyl)propanamide

Abstract & Application Scope This application note details the protocol for synthesizing N-(1-Phenylethyl)propanamide (also known as N-(α-methylbenzyl)propionamide) via nucleophilic acyl substitution. This compound serve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details the protocol for synthesizing N-(1-Phenylethyl)propanamide (also known as N-(α-methylbenzyl)propionamide) via nucleophilic acyl substitution. This compound serves as a critical model system for studying amide bond stability, a reference standard in chiral resolution chromatography, and a structural intermediate in the synthesis of liquid crystals and chiral auxiliaries.

The protocol utilizes propionic anhydride as the acylating agent rather than propionyl chloride. This choice is deliberate: it offers a milder reaction profile, eliminates the generation of corrosive HCl gas, and simplifies the purification of the final product.

Key Performance Indicators (KPIs):

  • Target Yield: >85%

  • Purity: >98% (by HPLC/NMR)

  • Reaction Time: 2–4 Hours

Scientific Foundation

Reaction Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of the primary amine (1-phenylethylamine) attacks the electrophilic carbonyl carbon of the propionic anhydride. This forms a tetrahedral intermediate which collapses to expel propionic acid, yielding the desired amide.

Stereochemical Note: If starting with enantiopure (R)- or (S)-1-phenylethylamine, this reaction proceeds with retention of configuration . The reaction conditions (mild base, ambient temperature) are specifically selected to prevent racemization at the benzylic carbon.

Mechanistic Pathway (Visualization)

ReactionMechanism cluster_inputs Reactants cluster_outputs Products Amine 1-Phenylethylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Anhydride Propionic Anhydride (Electrophile) Anhydride->Intermediate Product N-(1-Phenylethyl) propanamide Intermediate->Product Elimination Byproduct Propionic Acid (Byproduct) Intermediate->Byproduct

Figure 1: Mechanistic pathway of the acylation reaction showing the transformation from reactants to the amide product and acid byproduct.[1]

Experimental Protocol

Materials & Stoichiometry

The following table outlines the reagents required for a standard 10 mmol validation scale.

ReagentMW ( g/mol )Equiv.[2][3][4]Amount (mmol)Mass/VolRole
1-Phenylethylamine 121.181.010.01.21 g / 1.28 mLSubstrate
Propionic Anhydride 130.141.111.01.43 g / 1.42 mLAcylating Agent
Triethylamine (TEA) 101.191.212.01.21 g / 1.67 mLAcid Scavenger
Dichloromethane (DCM) 84.93N/AN/A20 mLSolvent
1M HCl (aq) N/AN/AN/A20 mLWash (Amine removal)
Sat. NaHCO₃ (aq) N/AN/AN/A20 mLWash (Acid removal)
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (optional but recommended for high purity).

  • Solvation: Add 1-phenylethylamine (1.0 eq) and DCM (20 mL) to the flask.

  • Base Addition: Add Triethylamine (1.2 eq) to the solution.

  • Thermal Control: Submerge the flask in an ice-water bath (0°C).

    • Expert Insight: Although the reaction is not violently exothermic, cooling ensures controlled addition and minimizes potential side reactions or racemization.

Phase 2: Acylation
  • Addition: Add Propionic Anhydride (1.1 eq) dropwise over 5–10 minutes via a syringe or dropping funnel.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to stir at Room Temperature (RT) for 2 hours .

  • Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexane).

    • Target: Disappearance of the amine spot (low Rf, stains with Ninhydrin) and appearance of the amide (higher Rf, UV active).

Phase 3: Workup & Isolation
  • Quench: Dilute the reaction mixture with an additional 10 mL of DCM.

  • Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (2 × 15 mL) .

    • Purpose: Converts unreacted amine and TEA into water-soluble salts, removing them from the organic layer.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 × 15 mL) .

    • Purpose: Neutralizes and removes the propionic acid byproduct and any residual HCl.

  • Drying: Wash with Brine (1 × 15 mL), separate the organic layer, and dry over Anhydrous MgSO₄ for 10 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Phase 4: Purification
  • Recrystallization: If the crude purity is <95%, recrystallize from a hot Hexane/Ethyl Acetate mixture (approx. 4:1 ratio).

  • Drying: Dry the crystals under high vacuum to remove trace solvent.

Workflow Visualization

ExperimentalWorkflow cluster_workup Workup Sequence Start Start: Mix Amine + TEA + DCM Cool Cool to 0°C Start->Cool Add Add Propionic Anhydride (Dropwise) Cool->Add React Stir at RT (2 Hours) Add->React Wash1 Wash: 1M HCl (Removes Amines) React->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes Acids) Wash1->Wash2 Dry Dry (MgSO4) & Evaporate Wash2->Dry Final Final Product: N-(1-Phenylethyl)propanamide Dry->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification process.

Analytical Characterization

To validate the synthesis, compare your data against these expected values.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignment
7.20 – 7.35 Multiplet5HAromatic Protons (Phenyl ring)
5.60 Broad Singlet1HN-H (Amide proton)
5.15 Quintet1HBenzylic C-H
2.20 Quartet2HPropionyl CH₂ (-CO-CH₂-CH₃)
1.48 Doublet3HBenzylic CH₃ (-CH(CH₃)-)
1.15 Triplet3HPropionyl CH₃ (-CH₂-CH₃)
Infrared Spectroscopy (FT-IR)
  • 3280–3300 cm⁻¹: N-H stretch (secondary amide).

  • 1640–1650 cm⁻¹: C=O stretch (Amide I band) – Diagnostic peak.

  • 1540–1550 cm⁻¹: N-H bend (Amide II band).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during extraction.Check aqueous layers for product (unlikely unless pH is wrong). Ensure anhydride quality (hydrolyzes over time).
Oiling Out Impurities preventing crystallization.Seed the solution with a pure crystal or scratch the glass surface. Use a colder recrystallization bath.
Racemization High temperature or strong base.Maintain temperature <25°C. Avoid strong bases like NaOH; stick to TEA or Pyridine.
Amine Smell Incomplete washing.Repeat 1M HCl wash to ensure all unreacted starting amine is removed.

Safety & Compliance

  • 1-Phenylethylamine: Corrosive and harmful if swallowed. Handle in a fume hood.

  • Propionic Anhydride: Lachrymator and corrosive. Causes burns. Reacts with water to form acid.

  • DCM: Volatile and suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 965726, N-[(1R)-1-phenylethyl]propanamide. Retrieved from [Link]

  • Robinson, J. C., & Snyder, H. R. α-Phenylethylamine. Organic Syntheses, Coll. Vol. 3, p. 717 (1955). (Foundational amine handling protocols). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]- Mass Spectrum. (Reference for amide fragmentation patterns). Retrieved from [Link]

Sources

Application

Using N-(1-Phenylethyl)propanamide as a chiral auxiliary in organic synthesis

An Application Guide to the Use of N-(1-Phenylethyl)amides as Chiral Auxiliaries in Asymmetric Synthesis Authored by: A Senior Application Scientist Abstract In the pursuit of enantiomerically pure compounds, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Use of N-(1-Phenylethyl)amides as Chiral Auxiliaries in Asymmetric Synthesis

Authored by: A Senior Application Scientist

Abstract

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and materials science, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1][2] Chiral auxiliaries are stereogenic units temporarily attached to a prochiral substrate to guide a chemical transformation with high diastereoselectivity.[1] This guide provides an in-depth exploration of the N-(1-Phenylethyl)amide system, derived from the readily available and cost-effective (R)- or (S)-1-phenylethylamine (α-PEA), as a robust chiral auxiliary.[3][4] We will detail the underlying principles of stereocontrol, provide validated, step-by-step protocols for key synthetic transformations including enolate alkylation and aldol reactions, and describe methods for the crucial cleavage and recovery of the auxiliary.

The Principle of the 1-Phenylethylamine Auxiliary

The effectiveness of 1-phenylethylamine as a chiral auxiliary lies in its straightforward application and predictable stereochemical outcomes.[3][4] The core strategy involves a three-stage process: the covalent attachment of the chiral amine to a prochiral substrate (typically an acyl group), a subsequent diastereoselective reaction on that substrate, and finally, the removal of the auxiliary to release the enantiomerically enriched product.[3]

The stereocontrol exerted by the 1-phenylethyl group is primarily steric. The bulky phenyl group orients itself to effectively shield one face of the reactive intermediate (e.g., an enolate), compelling the incoming reagent or electrophile to approach from the less hindered face. This directed attack leads to the preferential formation of one diastereomer over the other.

General Workflow

The overall process can be visualized as a cycle, emphasizing the recovery and potential reuse of the valuable chiral auxiliary.

Chiral Auxiliary Workflow Prochiral Prochiral Substrate (e.g., Propanoyl Chloride) Attached Chiral Amide Substrate Prochiral->Attached Attachment Auxiliary Chiral Auxiliary (R)- or (S)-α-PEA Auxiliary->Attached Diastereomer Diastereomerically Enriched Product Attached->Diastereomer Diastereoselective Reaction (e.g., Alkylation) FinalProduct Enantiopure Product Diastereomer->FinalProduct Cleavage RecoveredAux Recovered Auxiliary Diastereomer->RecoveredAux Cleavage & Recovery RecoveredAux->Auxiliary Reuse Cleavage_Pathways Start Diastereomerically Pure Amide Acid Chiral Carboxylic Acid Start->Acid Hydrolysis (e.g., LiOH) Alcohol Chiral Primary Alcohol Start->Alcohol Reduction (e.g., LiAlH₄) Aux Recovered Auxiliary Acid->Aux Alcohol->Aux

Sources

Method

Application Notes &amp; Protocols: Synthesis of Secondary Amines via One-Pot Reductive Amination of 1-Phenylethylamine

Abstract Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2] This application note provides a detailed p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2] This application note provides a detailed protocol for the synthesis of N-propyl-1-phenylethylamine, a chiral secondary amine, through the one-pot reductive amination of propanal with (R)-1-phenylethylamine. We will delve into the mechanistic rationale for reagent selection, focusing on the superior performance of sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as a mild and chemoselective reducing agent.[3] This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient procedure for synthesizing secondary amines from primary amine and aldehyde precursors.

Introduction & Scientific Rationale

The synthesis of amines is a fundamental task in medicinal chemistry, as the amine functional group is a key pharmacophore in a vast number of active pharmaceutical ingredients (APIs).[2] Among the methods available, direct reductive amination is prized for its efficiency and operational simplicity, often allowing for the construction of complex amines in a single synthetic step.[4][5] The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then immediately reduced to the target amine.[6]

A critical challenge in this process is controlling the chemoselectivity of the reduction. The reducing agent must preferentially reduce the C=N bond of the imine intermediate over the C=O bond of the starting carbonyl compound.[6] While strong reducing agents like sodium borohydride (NaBH₄) can be used, they often lead to the formation of undesired alcohol byproducts from carbonyl reduction.[7][8]

To overcome this, milder hydride donors have been developed. Sodium triacetoxyborohydride (STAB) has emerged as the reagent of choice for many applications.[1][3] Its reduced reactivity, a consequence of the electron-withdrawing acetate groups, renders it slow to react with aldehydes and ketones at neutral or slightly acidic pH.[3][6] However, it readily reduces the more electrophilic iminium ion intermediate, which forms rapidly in the reaction mixture. This high degree of chemoselectivity minimizes side reactions, leading to cleaner reaction profiles and higher yields of the desired amine product.[1]

This protocol will utilize (R)-1-phenylethylamine, a valuable chiral building block, to demonstrate the synthesis of an enantiomerically enriched secondary amine, N-propyl-(R)-1-phenylethylamine.[9][10]

Reaction Mechanism

The one-pot reductive amination using STAB follows a sequential, two-stage mechanism within a single reaction vessel.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine ((R)-1-phenylethylamine) on the electrophilic carbonyl carbon of propanal. This forms a transient hemiaminal intermediate. Under the slightly acidic conditions often employed (or catalyzed by trace acid), the hemiaminal rapidly dehydrates to form a Schiff base, or imine.[4] This imine is in equilibrium with its protonated form, the more electrophilic iminium ion.[11][12]

  • Hydride Reduction: Sodium triacetoxyborohydride then acts as a nucleophilic hydride (H⁻) donor, selectively attacking the electrophilic carbon of the iminium ion. This irreversible step forms the final secondary amine product.[1][12]

Reductive Amination Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R_NH2 1-Phenylethylamine Hemiaminal Hemiaminal R_NH2->Hemiaminal R_CHO Propanal R_CHO->Hemiaminal Imine Imine ⇌ Iminium Ion Hemiaminal->Imine -H₂O Product N-Propyl-1-phenylethylamine Imine->Product + H⁻ Reagent NaBH(OAc)₃ (STAB) Reagent->Imine

Caption: Figure 1: The two-stage mechanism of reductive amination.

Experimental Protocol

This protocol describes the synthesis of N-propyl-(R)-1-phenylethylamine on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
(R)-1-Phenylethylamine121.181.21 g (1.25 mL)10.01.0
Propanal58.080.70 g (0.87 mL)12.01.2
Sodium Triacetoxyborohydride (STAB)211.943.18 g15.01.5
1,2-Dichloroethane (DCE)98.9640 mL--
Saturated aq. NaHCO₃-~30 mL--
Anhydrous MgSO₄ or Na₂SO₄-~5 g--
Dichloromethane (DCM)84.93~60 mL--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (100-150 mL)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform all steps in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride (STAB): STAB is a moisture-sensitive and irritating solid.[13] It should be handled with care, avoiding inhalation of dust.[14] Store in a tightly-sealed container in a dry place.[15] It reacts with water and protic solvents, so ensure all glassware is dry.[13]

  • Solvents: 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with caution. Propanal is a volatile, flammable liquid and an irritant.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add (R)-1-phenylethylamine (1.21 g, 10.0 mmol) and 1,2-dichloroethane (40 mL). Stir the solution at room temperature until the amine is fully dissolved.

  • Aldehyde Addition: Add propanal (0.70 g, 12.0 mmol) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reductant Addition: Cool the flask in an ice bath to 0 °C. Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirred solution in small portions over 10-15 minutes. Insight: Portion-wise addition helps control any potential exotherm and ensures a smooth reaction.

  • Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% ethyl acetate in hexanes. The product should have an Rf value between that of the two starting materials.

  • Workup - Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Insight: The basic quench neutralizes any acid and decomposes excess STAB and its boron-containing byproducts.

  • Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude N-propyl-(R)-1-phenylethylamine can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the final product as a colorless to pale yellow oil.

Experimental Workflow Figure 2: Experimental Workflow A 1. Setup Dissolve Amine & Aldehyde in DCE B 2. Reduction Cool to 0°C Add STAB in portions A->B C 3. Reaction Stir at RT for 2-4h Monitor via TLC B->C D 4. Quench Add sat. aq. NaHCO₃ C->D E 5. Extraction Extract with DCM (3x) D->E F 6. Isolate Dry, Filter, Concentrate E->F G 7. Purify Column Chromatography or Distillation F->G

Caption: Figure 2: Step-by-step experimental workflow.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive STAB due to moisture exposure.Use freshly opened STAB or ensure it has been stored in a desiccator. Ensure all glassware is scrupulously dry.
Insufficient reaction time for imine formation.Increase the stirring time after aldehyde addition to 1 hour before adding STAB.
Presence of Alcohol Byproduct Use of a non-selective reducing agent.This protocol using STAB should minimize this. If using NaBH₄, the aldehyde can be reduced. Stick to milder reagents like STAB or NaBH₃CN.[8]
Difficult Emulsion during Workup Formation of salts.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Impure Product after Concentration Incomplete reaction or inefficient workup.Ensure the reaction has gone to completion by TLC. Be thorough during the aqueous wash and extraction steps. Purification is essential.

Conclusion

The one-pot reductive amination using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of secondary amines like N-propyl-1-phenylethylamine. Its operational simplicity, coupled with the high chemoselectivity and mild nature of the reducing agent, makes it an invaluable tool in both academic and industrial research settings. This protocol provides a solid foundation that can be adapted for a wide range of aldehyde and amine substrates, facilitating the efficient construction of diverse amine libraries.

References

  • Lifechem Pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
  • AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson & Johnson Pharmaceutical Research & Development.
  • Carlson, M. W., et al. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education.
  • Apollo Scientific. (n.d.). Sodium triacetoxyborohydride Safety Data Sheet.
  • Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.
  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride (STAB).
  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules.
  • Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
  • Wikipedia. (n.d.). Reductive amination.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • MacMillan Group, Princeton University. (n.d.). Reductive Amination.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Preparation of (R)-N-(1-phenylethyl)propan-2-amine Derivatives.
  • Szatmári, I., & Fülöp, F. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules.
  • BenchChem. (2025). Side reactions and byproducts in (R)-N-(1-phenylethyl)propan-2-amine synthesis.
  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual.

Sources

Application

Application Note: Precision Purification of N-(α-methylbenzyl)propionamide via Recrystallization

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes chemical principles with practical, field-proven methodologies for the purification of N-(α-methylb...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes chemical principles with practical, field-proven methodologies for the purification of N-(α-methylbenzyl)propionamide (also known as N-(1-phenylethyl)propionamide).

Executive Summary

N-(α-methylbenzyl)propionamide is a critical intermediate often employed in chiral resolution and the synthesis of pharmaceutical actives (e.g., Etomidate analogs). While synthesis via propionylation of α-methylbenzylamine is straightforward, the resulting crude product frequently contains residual amine, propionic acid, and colored oligomeric impurities.

This guide details two robust recrystallization protocols designed to achieve >99.5% HPLC purity. Unlike generic procedures, these protocols address the specific lipophilic-polar balance of the N-benzyl amide motif, mitigating common issues such as "oiling out" and inclusion of mother liquor.

Chemical Context & Solubility Profile

The target molecule features a lipophilic benzyl/ethyl group balanced by a polar amide linkage. This duality dictates its solubility profile:

  • Water: Insoluble (Cold) / Sparingly Soluble (Hot)

  • Toluene: Soluble (Hot) / Sparingly Soluble (Cold) – Ideal for single-solvent systems.

  • Ethanol/Methanol: Highly Soluble – Requires an anti-solvent (Water).

  • Hexanes/Heptane: Insoluble – Acts as an anti-solvent.

Table 1: Predicted Solubility & Solvent Suitability
Solvent SystemSolubility (25°C)Solubility (Boiling)SuitabilityPrimary Use Case
Water < 0.1 mg/mL< 5 mg/mLPoorAnti-solvent only.
Ethanol (EtOH) > 100 mg/mLVery HighSolventBinary system (EtOH/H₂O).
Toluene ~ 15 mg/mL> 200 mg/mLExcellent High-purity single-solvent recrystallization.
Ethyl Acetate ModerateHighGoodBinary system (EtOAc/Hexane).
Hexane/Heptane InsolubleInsolubleAnti-SolventInducing crystallization.
Dichloromethane Very HighVery HighPoorExtraction only (too soluble).

Solvent Selection Strategy

Selecting the correct solvent system depends on the impurity profile of the crude material. Use the decision tree below to determine the optimal path.

SolventSelection Start Analyze Crude Material ImpurityCheck Primary Impurity Type? Start->ImpurityCheck PolarImp Polar / Salts / Acids (e.g., Propionic acid, Amine salts) ImpurityCheck->PolarImp Polar NonPolarImp Non-Polar / Tars (e.g., Oligomers, unreacted amine) ImpurityCheck->NonPolarImp Lipophilic ProtocolA PROTOCOL A: Ethanol / Water (Displaces salts to ML) PolarImp->ProtocolA ColorCheck Is Crude Highly Colored? NonPolarImp->ColorCheck ProtocolB PROTOCOL B: Toluene or EtOAc/Hexane (Excludes tars) ColorCheck->ProtocolB No CarbonTreat Activated Carbon Treatment (Hot Filtration required) ColorCheck->CarbonTreat Yes CarbonTreat->ProtocolB

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system based on impurity profile.

Experimental Protocols

Protocol A: Binary Solvent System (Ethanol / Water)

Best for: Removal of polar impurities (salts, unreacted acids) and "greener" processing.

Materials:

  • Crude N-(α-methylbenzyl)propionamide

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Heating mantle with magnetic stirring

Step-by-Step Procedure:

  • Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 15 mL of Ethanol.

  • Heating: Heat to reflux (~78°C). If solid remains, add Ethanol in 2 mL increments until fully dissolved. Note: Do not exceed 30 mL total solvent to maintain yield.

  • Anti-Solvent Addition: While maintaining reflux, slowly add hot Deionized Water dropwise.

    • Endpoint: Add water until a faint, persistent turbidity (cloudiness) appears.

    • Clarification: Add 1-2 mL of Ethanol to clear the solution back to transparent.

  • Cooling (Critical Step):

    • Remove from heat and place on a cork ring. Allow to cool slowly to Room Temperature (RT) over 1-2 hours. Do not rush this step ; rapid cooling traps impurities.

    • Once at RT, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Filter the white crystalline solid using a Buchner funnel.

  • Wash: Wash the filter cake with 10 mL of cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours to remove residual water.

Protocol B: Single Solvent System (Toluene)

Best for: High-purity requirements and removal of non-polar tars/oils.

Materials:

  • Crude N-(α-methylbenzyl)propionamide

  • Toluene (Reagent Grade)

  • Activated Carbon (optional, for colored impurities)

Step-by-Step Procedure:

  • Slurry Formation: Suspend 10.0 g of crude solid in 40 mL of Toluene.

  • Reflux: Heat the mixture to boiling (110°C). The solid should dissolve completely.

    • Optimization: If insoluble particles remain (likely inorganic salts), perform a hot filtration.

  • Oiling Out Check: If the product forms a separate liquid layer (oil) at the bottom instead of dissolving, add more Toluene (10 mL increments) until a homogeneous phase forms.

  • Crystallization: Turn off the heat and allow the flask to cool slowly.

    • Seeding: At ~60°C, if no crystals have formed, add a single seed crystal of pure amide to induce nucleation. This prevents super-saturation and sudden precipitation.

  • Harvesting: Cool to 4°C. Filter the shiny, needle-like crystals.

  • Wash: Wash with 10 mL of cold Toluene, followed by 10 mL of Hexane (to remove high-boiling Toluene residues).

  • Drying: Vacuum dry at 45°C. Toluene is harder to remove than Ethanol; ensure constant weight is achieved.

Process Logic & Troubleshooting

The following diagram illustrates the workflow logic and critical control points (CCPs) where the process can fail if not monitored.

RecrystallizationWorkflow Dissolve 1. Dissolve at Reflux (CCP: Saturation Point) CheckClear Solution Clear? Dissolve->CheckClear HotFilter Hot Filtration (Remove insolubles) CheckClear->HotFilter No Cooling 2. Controlled Cooling (CCP: Rate < 10°C/min) CheckClear->Cooling Yes HotFilter->Cooling Nucleation Nucleation Onset Cooling->Nucleation Seed Add Seed Crystal Nucleation->Seed No Precipitate at 50°C Harvest 3. Filtration & Wash Nucleation->Harvest Crystals Form Seed->Harvest

Figure 2: Operational workflow highlighting Critical Control Points (CCPs).

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Temperature too high; Solvent too polar; Impurity concentration too high.Re-heat to dissolve. Add more solvent.[1] Add a seed crystal at the cloud point.
No Crystallization (Solution remains clear cold)Super-saturation; Lack of nucleation sites.Scratch the glass wall with a rod; Add a seed crystal; Cool to -20°C.
Low Yield (<50%)Too much solvent used; Product too soluble.Evaporate 30% of solvent and re-cool. Use a colder ice bath.
Colored Crystals Chromophores trapped in lattice.Re-dissolve and treat with Activated Carbon (10 wt%) for 10 mins, then hot filter.

Characterization & Validation

To verify the success of the purification, the following analytical methods are recommended:

  • Melting Point (MP):

    • Pure N-(α-methylbenzyl)propionamide (racemate) typically melts between 80–105°C (Note: Enantiopure forms often have sharper, distinct MPs compared to racemates; compare against specific reference standard).

    • Acceptance Criteria: Range < 2°C.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) Gradient (20% -> 90% ACN).

    • Detection: UV @ 210 nm (Amide bond) and 254 nm (Phenyl ring).

  • 1H NMR (CDCl₃):

    • Look for the diagnostic doublet for the methyl group (~1.4 ppm) and the quartet for the methine proton (~5.1 ppm).

    • Verify absence of residual solvent peaks (Toluene: ~2.3 ppm, Ethanol: ~1.2/3.7 ppm).

References

  • Solubility & Solvent Properties: Smallwood, I. M. Handbook of Organic Solvent Properties. Butterworth-Heinemann, 1996.

  • General Recrystallization Techniques: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013.

  • Synthesis of Chiral Amides (Analogous Protocols): Organic Syntheses, Coll. Vol. 10, p. 423 (2004); Vol. 76, p. 123 (1999). (Describes resolution of amines via amide formation).

  • Etomidate Intermediate Purification (Patent): CN114292236A, "Preparation method of etomidate intermediate". (Describes toluene/water washing and crystallization of alpha-methylbenzylamine derivatives).

  • Physical Properties of Amides: CRC Handbook of Chemistry and Physics. 104th Edition. (Standard reference for melting points of N-alkyl amides).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Steric Hindrance in Amide Bond Formation

Status: Operational Operator: Senior Application Scientist Ticket ID: SH-AMIDE-001 Introduction Welcome to the Advanced Synthesis Support Hub. You are likely here because standard coupling protocols (EDC/NHS, HOBt, or ev...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SH-AMIDE-001

Introduction

Welcome to the Advanced Synthesis Support Hub. You are likely here because standard coupling protocols (EDC/NHS, HOBt, or even standard HATU cycles) have failed to yield product, or you are observing significant epimerization.

Steric hindrance in amide coupling is not merely a kinetic issue; it is a competition between the desired nucleophilic attack and rapid side reactions (N-acylurea formation, oxazolone-mediated racemization, or hydrolysis). When bulky groups (e.g.,


-disubstituted amino acids like Aib, 

-methylated residues, or ortho-substituted aromatics) shield the reactive center, the activation energy for the nucleophilic attack rises drastically.

This guide moves beyond "add more reagent" and focuses on mechanistic bypasses : switching reactive intermediates from active esters to acid fluorides or chlorides, and optimizing the base to prevent chiral erosion.

Diagnostic & Reagent Selection

Before attempting a new reaction, diagnose the severity of your steric clash. Use the decision tree below to select the appropriate chemistry.

Reagent Selection Decision Tree

ReagentSelection Start START: Characterize Substrate IsAmineHindered Is the Amine Hindered? (e.g., N-Methyl, t-Butyl, Aniline) Start->IsAmineHindered IsAcidHindered Is the Acid Hindered? (e.g., Aib, ortho-subst.) IsAmineHindered->IsAcidHindered Yes Moderate Moderate Hindrance IsAmineHindered->Moderate No (Primary Amine) IsAcidHindered->Moderate No Severe Severe Hindrance IsAcidHindered->Severe Yes (Both hindered) COMU Reagent: COMU + Oxyma Base: DIPEA (Better safety/solubility than HATU) Moderate->COMU TFFH Reagent: TFFH (Acid Fluoride) Base: DIPEA (Best for Aib/N-Me) Severe->TFFH Peptide/Chiral Ghosez Reagent: Ghosez's Reagent (Acid Chloride via Neutral cond.) (Best for 'Impossible' couplings) Severe->Ghosez Aromatic/Achiral/Extreme

Figure 1: Decision matrix for selecting coupling reagents based on steric demand. Blue nodes represent diagnostic questions; Green nodes represent the recommended solution.

Technical Protocols

Protocol A: TFFH-Mediated Coupling (Acid Fluorides)

Best For: Peptides containing Aib (


-aminoisobutyric acid), 

-methyl amino acids, or when HATU fails due to low conversion. Mechanism: TFFH converts the carboxylic acid into an acid fluoride .[1] Acid fluorides are unique: they are highly reactive toward amines but, unlike acid chlorides, are relatively stable to water and do not generate ketenes (a major racemization pathway) as easily.

Reagents:

  • TFFH: Tetramethylfluoroformamidinium hexafluorophosphate[2][3]

  • Base: DIPEA (Diisopropylethylamine)[4]

  • Solvent: DCM (preferred for acid fluoride formation) or DMF.

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and TFFH (1.1 equiv) in dry DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise.

    • Note: The solution may turn light yellow. Stir for 30 minutes at room temperature. This generates the acid fluoride in situ.[1]

  • Coupling: Add the amine (1.0–1.2 equiv).

  • Incubation: Stir for 2–12 hours.

    • Troubleshooting: If conversion is low, add HOAt (1.0 equiv) as a catalyst, though this reverts the mechanism partially to an active ester.

Why this works: The small size of the fluoride atom (Van der Waals radius ~1.47 Å) minimizes steric repulsion during the nucleophilic attack compared to the bulky OBt/OAt esters formed by HATU.

Protocol B: Ghosez’s Reagent (Neutral Acid Chlorides)

Best For: "Impossible" couplings, extremely electron-deficient amines (e.g., aminopyridines), or sterically congested aromatics. Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts acids to acid chlorides under neutral conditions , avoiding the harsh acidity of SOCl₂ or oxalyl chloride which can cleave acid-sensitive protecting groups like Boc or t-Butyl esters.

Reagents:

  • Ghosez's Reagent: Commercial or synthesized (hygroscopic—handle under Ar).

  • Solvent: Dry DCM or Chloroform.

Step-by-Step Workflow:

  • Preparation: Dissolve carboxylic acid (1.0 equiv) in dry DCM.

  • Chlorination: Add Ghosez’s reagent (1.2–1.5 equiv) dropwise at 0°C or RT.

    • Observation: Stir for 1–2 hours. Monitor by TLC (acid chloride often runs faster/different than acid) or quench a small aliquot with MeOH to check for methyl ester formation by LCMS.

  • Coupling: Add the amine (1.2 equiv) and a base (Pyridine or DIPEA, 2.0 equiv) after the acid chloride formation is complete.

  • Workup: Standard aqueous extraction.

Why this works: It generates the most reactive electrophile possible (acid chloride) without generating HCl gas, allowing the coupling of substrates that would otherwise decompose.

Troubleshooting Epimerization

If you are forming the bond but losing chirality (low e.e.), the issue is likely oxazolone formation . This occurs when the carbonyl oxygen of the


-acyl group attacks the activated ester, forming a 5-membered ring that rapidly racemizes.
Comparative Analysis of Bases
BasepKa (Conj. Acid)Steric BulkRisk of EpimerizationRecommendation
Triethylamine (TEA) 10.75LowHigh Avoid in chiral couplings.
DIPEA (Hünig's) 10.75MediumModerate Standard, but risky for sensitive residues (Cys, His).
2,4,6-Collidine (TMP) 7.43High Low Preferred for highly hindered/chiral couplings.
NMM (N-methylmorpholine) 7.38MediumLowGood alternative to Collidine.
The "Collidine Fix"

When coupling segment condensations or C-terminal Cys/His residues:

  • Switch from HATU to COMU/Oxyma .

  • Switch base from DIPEA to 2,4,6-Collidine .

  • Cool the reaction to 0°C for the activation step.

Mechanism of Rescue: Collidine is strong enough to deprotonate the carboxylic acid but too sterically hindered to abstract the


-proton of the amino acid, thereby suppressing the enolization pathway that leads to racemization.

FAQs

Q: Why not just use HATU for everything? A: HATU is excellent but bulky. The active ester (OAt) is large. For an


-methylated amine attacking an 

-methylated acid, the "cone of approach" is blocked. Acid fluorides (TFFH) reduce the electrophile size significantly.

Q: My reaction with Ghosez's reagent turned black/tarry. A: Ghosez's reagent is highly sensitive to moisture. Ensure your DCM is distilled or from a fresh molecular sieve bottle. Also, ensure the amine is added slowly if the reaction is exothermic.

Q: Can I use microwave irradiation? A: Yes, but caution is required with stereocenters. Microwaves accelerate both the coupling and the epimerization. Only use microwave heating (max 60°C) for achiral substrates (e.g., Glycine, Aib) or when using TFFH, which is more resistant to thermal racemization than active esters.

References

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[5] 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the generation of acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Sources

Optimization

Technical Support Center: Solubility Optimization for N-(1-Phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-AMIDE-004 Subject: Overcoming aqueous solubility limits of N-(1-Phenylethyl)propanamide (C₁₁H₁₅NO) Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Diagnostic Profiling: Why is this Molecule Difficult?

Before attempting solubilization, we must diagnose the physicochemical barrier. N-(1-Phenylethyl)propanamide presents a classic "Amide Paradox" in aqueous media.

Physicochemical Analysis
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 177.24 g/mol Small molecule; diffusion is not the limiting factor.
LogP (Lipophilicity) ~1.9 [1]Moderately Lipophilic. It prefers octanol to water by a factor of ~80. This is the primary barrier.
Functional Groups Amide (-CONH-), Phenyl, AlkylThe amide bond is polar (H-bond donor/acceptor), but the bulky phenyl and propyl groups create a "hydrophobic shield," disrupting the water network.
State Solid (Crystalline)High crystal lattice energy often opposes dissolution. Breaking the crystal structure requires energy that water–solute interactions cannot provide alone.

The Core Issue: While the amide group can hydrogen bond with water, the hydrophobic surface area of the phenyl ring and the ethyl/propyl chains dominates. In pure water, the water molecules "cage" around these hydrophobic regions (entropic penalty), leading to precipitation or "oiling out" at concentrations required for biological assays (>1 mM).

Decision Matrix: Selecting Your Solubilization Strategy

Do not guess. Use this logic flow to select the correct method based on your end-application.

SolubilityStrategy Start Start: Define Application Biological Biological Assay? (Cell/Animal) Start->Biological Chemical Chemical Synthesis/ Stock Solution? Start->Chemical Toxicity Is DMSO/Ethanol tolerated? Biological->Toxicity Cosolvent Method A: Binary Cosolvent System (DMSO/Water) Chemical->Cosolvent Toxicity->Cosolvent Yes (<0.1%) Complexation Method B: Cyclodextrin Complexation (HP-β-CD) Toxicity->Complexation No (Sensitive Cells) Surfactant Method C: Micellar Solubilization (Tween 80) Toxicity->Surfactant Maybe (High Conc.)

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on experimental constraints.

Protocol A: Cosolvency (The "Golden Standard")

For most non-sensitive applications, cosolvents are the most efficient method. According to the Yalkowsky Log-Linear Solubilization Model , solubility increases exponentially with the volume fraction of the cosolvent [2].

Recommended Cosolvents: DMSO (Dimethyl sulfoxide) or Ethanol.[1]

Step-by-Step Protocol
  • Calculate the Stock: Aim for a stock concentration 1000x higher than your final testing concentration.

    • Target: 100 mM Stock in 100% DMSO.

  • Dissolution:

    • Weigh N-(1-Phenylethyl)propanamide.

    • Add pure DMSO. Vortex for 30 seconds. The solution should be clear.

    • Note: If the solution is cloudy, sonicate at 40°C for 5 minutes.

  • The "Flash Dilution" Technique (Critical Step):

    • Do NOT slowly drip the stock into water. This causes local supersaturation and precipitation.

    • DO inject the stock rapidly into the vortexing aqueous buffer.

    • Limit: Keep the final DMSO concentration < 0.5% (v/v) to avoid biological artifacts.

Troubleshooting "Oiling Out": If you see liquid droplets forming instead of crystals upon dilution, the compound has undergone Liquid-Liquid Phase Separation (LLPS) .

  • Fix: Increase temperature to 37°C or switch to Protocol B.

Protocol B: Cyclodextrin Complexation (Biocompatible)

When organic solvents are toxic to your cells, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The phenyl ring of your molecule fits perfectly into the hydrophobic cavity of the β-cyclodextrin, while the outer shell remains water-soluble [3].

Mechanism of Action

The aromatic phenyl group acts as the "guest" and the CD cavity as the "host."



Preparation Workflow

CDProtocol Step1 1. Prepare Vehicle 20% w/v HP-β-CD in Water/PBS Step2 2. Add Excess Drug Add N-(1-Phenylethyl)propanamide until saturated Step1->Step2 Step3 3. Equilibrium Shake/Rotate at 25°C for 24-48 hours Step2->Step3 Step4 4. Filtration Filter through 0.45µm PVDF filter Step3->Step4 Step5 5. Use Clear filtrate contains solubilized drug Step4->Step5

Figure 2: Workflow for generating a thermodynamically stable inclusion complex.

Detailed Steps:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of water (20% w/v).

  • Addition: Add N-(1-Phenylethyl)propanamide in excess (e.g., 5 mg/mL). It will look cloudy.

  • Equilibration: Rotate the suspension for 24 hours at room temperature. This allows the dynamic equilibrium to favor the inclusion complex.

  • Filtration: Pass through a 0.22 µm or 0.45 µm filter to remove uncomplexed solid.

  • Result: The filtrate is a true solution of the drug-CD complex, likely achieving 10–50x the solubility of the drug in pure water.

Frequently Asked Questions (Troubleshooting)

Q: My solution precipitates after 2 hours in the fridge. Why? A: Solubility is temperature-dependent. By lowering the temperature to 4°C, you reduced the kinetic energy available to keep the lattice broken.

  • Fix: Store stocks at room temperature if stability permits, or warm to 37°C and vortex before use.

Q: Can I use pH adjustment to dissolve it? A: No. N-(1-Phenylethyl)propanamide is a neutral amide. It lacks ionizable groups (like a carboxylic acid or basic amine) in the physiological pH range (pH 2–10). Adding acid or base will not charge the molecule and will only increase the salt content, potentially causing "salting out" (reduced solubility) [4].

Q: I see a "cloud" immediately upon adding my DMSO stock to the cell media. A: This is the "Crash-Out" effect . The local concentration of the drug exceeded its water solubility before it could disperse.

  • Fix: Pre-warm the media to 37°C. Vortex the media while adding the drug stock. Ensure your final concentration is below the thermodynamic solubility limit (likely < 100 µM in plain media).

Q: Is this molecule stable in water once dissolved? A: Amides are generally stable to hydrolysis at neutral pH and room temperature. However, if using Protocol B (Cyclodextrins), the "cage" effect further protects the amide bond from enzymatic or hydrolytic degradation [5].

References

  • PubChem. N-[(1R)-1-phenylethyl]propanamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents.[2][3][4][5] Techniques of Solubilization of Drugs.[1][2][5][6][7][8][9] Marcel Dekker, Inc.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][9] Advanced Drug Delivery Reviews. Available at: [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Explanation of pH-solubility profiles for non-ionizable drugs).
  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery.[9] Expert Opinion on Drug Delivery. (Stabilization effects of CD complexes).

Sources

Troubleshooting

Minimizing side products in the synthesis of N-substituted propanamides

Topic: Minimizing Side Products in Amide Bond Formation Status: Operational Operator: Senior Application Scientist (Ph.D.) Ticket ID: PROP-AMIDE-OPT-2024[1] Executive Summary & Scope Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in Amide Bond Formation

Status: Operational Operator: Senior Application Scientist (Ph.D.) Ticket ID: PROP-AMIDE-OPT-2024[1]

Executive Summary & Scope

Welcome to the technical support hub for amide synthesis. You are likely here because your synthesis of N-substituted propanamides (


) has stalled due to impurities.

Propanamides present a specific challenge: the propionyl group (


) is small and sterically unhindered.[1] Unlike bulky protecting groups (e.g., Fmoc, Boc), the propionyl group reacts rapidly.[2] If kinetic control is lost, you will encounter over-acylation (imides) , racemization  (if your amine is chiral), or rearrangement products  (N-acylureas).[2]

This guide prioritizes purity over yield . It is easier to scale a clean 80% yield than to purify a dirty 99% crude mixture.[1]

Diagnostic Hub: Select Your Reagent System

Module A: The Acid Chloride / Anhydride Route

(Reagents: Propionyl Chloride or Propionic Anhydride)

Common Symptom: "I see a mass peak of


 in addition to my product."[1]
Diagnosis:  You have formed the Imide  (

). The reaction was too vigorous, or the base was insufficient.
The Mechanism of Failure

In the presence of excess acid chloride and base, the newly formed amide proton (


) is acidic enough to be deprotonated. The resulting amidate anion attacks a second molecule of propionyl chloride.[1]
Troubleshooting Protocol: The "Cryogenic Dropwise" Method
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Temperature

to RT

or

start
Addition Pouring / Fast dripSyringe pump (slow addition)
Stoichiometry 1.5 eq Acid Chloride0.95 - 1.05 eq Acid Chloride
Base Triethylamine (

)
Diisopropylethylamine (DIPEA) or Pyridine

Step-by-Step Fix:

  • Dissolve Amine (

    
     eq) and DIPEA (
    
    
    
    eq) in dry DCM.[1] Cool to
    
    
    .
  • Dilute Propionyl Chloride (

    
     eq) in DCM (1:1 v/v).
    
  • Add the chloride solution dropwise over 30 minutes.

  • Critical: Monitor by TLC/LCMS before warming to room temperature.[1][2] If mono-acylation is complete, quench immediately with saturated

    
     or primary amine scavenger (e.g., dimethylaminopropylamine).[2]
    
Visualizing the Pathway

AcidChloridePath Start Amine (R-NH2) Inter Tetrahedral Intermediate Start->Inter + EtCOCl Reagent Propionyl Chloride Reagent->Inter Product Target Amide (Mono-acylated) Inter->Product - HCl SideRxn Deprotonation (Excess Base) Product->SideRxn High Temp / Excess Base Imide Imide Side Product (Di-acylated) SideRxn->Imide + Excess EtCOCl

Figure 1: Kinetic competition between amide formation and imide generation.[1] Controlling temperature and stoichiometry prevents the "SideRxn" path.

Module B: The Coupling Agent Route

(Reagents: EDC, DCC, HATU + Propionic Acid)

Common Symptom: "I have a stubborn impurity that is isomeric with my product (same mass) or a urea byproduct I can't filter out." Diagnosis: N-Acylurea formation . This is the "Rearrangement Trap."

The Mechanism of Failure

Carbodiimides (DCC/EDC) activate the acid to form an O-acylisourea.[1] If the amine is slow to react (steric hindrance or low nucleophilicity), this intermediate rearranges intramolecularly to form an unreactive N-acylurea.

Troubleshooting Protocol: The "Additive Intercept"

The Golden Rule: Never use a carbodiimide (DCC/DIC/EDC) without an additive (HOBt, HOAt, or Oxyma).[2]

ReagentRoleWhy use it?
DCC CouplerAvoid. Forms insoluble urea (DCU) that is hard to remove from amides.[1]
EDC·HCl CouplerPreferred. Urea byproduct is water-soluble and removed in workup.[1]
HOBt / HOAt AdditiveReacts with O-acylisourea to form an "Active Ester."[1] Prevents rearrangement.

Step-by-Step Fix:

  • Dissolve Propionic Acid (

    
     eq) in DMF or DCM.[1]
    
  • Add HOBt (

    
     eq).[1][2] Stir for 5 mins.
    
  • Add EDC[1][2]·HCl (

    
     eq).[1] Stir for 15 mins at 
    
    
    
    .
    • Observation: This pre-activation forms the OBt-ester.[1]

  • Add the Amine (

    
     eq) and Base (if amine is a salt).[1]
    
  • Allow to warm to RT.

Visualizing the Pathway

CouplingLogic Acid Propionic Acid O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl + DCC DCC Carbodiimide (EDC/DCC) DCC->O_Acyl Path_Fail Rearrangement (Slow Amine) O_Acyl->Path_Fail No Additive ActiveEster Active Ester (-OBt) O_Acyl->ActiveEster + HOBt (Fast) NAcylUrea N-Acylurea (Dead End Product) Path_Fail->NAcylUrea Additive Additive (HOBt/HOAt) Additive->ActiveEster Final Target Propanamide ActiveEster->Final + Amine Amine Amine Nucleophile Amine->Final

Figure 2: The "Additive Intercept" strategy.[1] HOBt converts the unstable O-acylisourea into a stable Active Ester, blocking the rearrangement path to N-acylurea.

Module C: Chemoselectivity (The "Messy" Substrate)

(Scenario: Substrate contains both -NH2 and -OH groups)

Common Symptom: "I am getting a mixture of Amide and Ester."[1] Diagnosis: Lack of chemoselectivity.[1] While amines are generally more nucleophilic than alcohols, propionyl chloride is highly reactive and will attack both.[1][2]

Troubleshooting Protocol: Schotten-Baumann Conditions

This classic biphasic method utilizes the difference in pKa and solubility to favor amidation.[1]

The Logic:

  • Aqueous Phase: NaOH/Water.[1][2][3]

  • Organic Phase: DCM or Ether.[1][2]

  • The amine stays in the organic phase but its proton (HCl) is scavenged by the aqueous base.[1] The alcohol (-OH) remains protonated and less nucleophilic at controlled pH.[1]

Protocol:

  • Dissolve amine in DCM.[1][2]

  • Add equal volume of

    
     aqueous NaOH (or 
    
    
    
    for milder conditions).
  • Add Propionyl Chloride dropwise to the biphasic mixture with vigorous stirring.

  • Why it works: The amine reacts with the acid chloride in the organic layer (or interface).[1] The HCl generated is neutralized by the aqueous base.[1][4] The alcohol is less likely to react under these specific biphasic conditions compared to homogenous anhydrous conditions.[1]

Comparison of Methods

MethodBest ForMajor Side ProductPrevention Strategy
Acid Chloride Simple, non-chiral amines.[1][2] Scale-up.Imide (Double reaction)Cryogenic temp, slow addition, 1.0 eq.[2]
DCC / EDC Complex substrates, mild conditions.[2]N-Acylurea (Rearrangement)Must use HOBt/HOAt additive.[1]
Mixed Anhydride Very cheap, fast.[2]Wrong side attack (Urethane)Use Isobutyl chloroformate at

.[1]
Schotten-Baumann Amino-alcohols (Selectivity).[1]Hydrolysis of reagentUse excess reagent (cheap), vigorous stirring.[2]

References

  • Montalbetti, C. A., & Falque, V. M. (2005).[2][5][6] Amide bond formation and peptide coupling.[1][5][6][7][8] Tetrahedron, 61(46), 10827-10852.[2][6]

    • Source:[1]

    • Context: The definitive review on mechanisms and side reactions (racemization, imide form
  • Valeur, E., & Bradley, M. (2009).[2][7][9] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][7]

    • Source:

    • Context: Explains the "Additive Intercept" mechanism (HOBt/HOAt) and why carbodiimides fail without them.
  • Organic Chemistry Portal. (n.d.).[1][2] Schotten-Baumann Reaction.

    • Source:[1]

    • Context: Detailed mechanism for biphasic acyl
  • Lanigan, R. M., & Sheppard, T. D. (2013).[2] Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation.[1] European Journal of Organic Chemistry, 2013(33), 7453-7465.[2]

    • Source:[1]

    • Context: Covers newer, greener methods including borate esters for direct amidation.[2]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of N-(1-Phenylethyl)propanamide

Executive Summary & Structural Context[1][2][3] N-(1-Phenylethyl)propanamide is a critical chiral building block and intermediate in the synthesis of various pharmaceutical agents. Its structural integrity relies on the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

N-(1-Phenylethyl)propanamide is a critical chiral building block and intermediate in the synthesis of various pharmaceutical agents. Its structural integrity relies on the precise formation of the amide bond at the benzylic position.

This guide provides a definitive analysis of its 1H NMR spectral fingerprint . Unlike generic database entries, this document focuses on comparative diagnostics —demonstrating how to distinguish this molecule from its metabolic precursors (1-phenylethylamine) and structural isomers (N-benzylpropanamide) using high-resolution NMR.

Structural Significance
  • Chiral Center: The benzylic methine (CH -N) is the stereogenic center. While standard 1H NMR in achiral solvents (CDCl3) yields identical spectra for (R) and (S) enantiomers, the signal integrity of this proton is the primary indicator of chemical purity.

  • Amide Rotamers: Depending on steric bulk, restricted rotation around the C-N bond may cause line broadening, though this is less pronounced in secondary amides compared to tertiary amides.

Experimental Protocol (Self-Validating System)

To ensure reproducible data that aligns with the values presented in Section 3, follow this standardized acquisition protocol.

Sample Preparation[4][5]
  • Solvent: Chloroform-d (CDCl3, 99.8% D) + 0.03% TMS (v/v).

    • Why: CDCl3 minimizes amide proton exchange compared to MeOD, preserving the NH coupling diagnostic.

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Why: This concentration prevents viscosity-induced line broadening while ensuring sufficient signal-to-noise ratio (S/N > 200:1) for observing satellite peaks.

  • Tube Quality: 5mm High-Throughput NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz Base Frequency)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Scans (NS): 16 (Routine) or 64 (High Resolution/Impurity profiling).

  • Temperature: 298 K (25°C).

Detailed Spectral Analysis

The spectrum of N-(1-Phenylethyl)propanamide is characterized by three distinct aliphatic spin systems and an aromatic region.

Representative Chemical Shift Data (CDCl3)
AssignmentProton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
A Propionyl -CH 31.14Triplet (t)3H

B Benzylic -CH 31.48Doublet (d)3H

C Propionyl -CH 2-2.21Quartet (q)2H

D Benzylic -CH -5.15Quintet*1H

E Amide -NH 5.6 - 6.0Broad Singlet1HVariable
F Aromatic (Ph)7.25 - 7.38Multiplet (m)5H-

*Note on Signal D: The benzylic proton is technically a doublet of quartets (coupled to the methyl group and the NH proton). However, if the NH coupling is weak or the resolution is moderate, it often appears as a pseudo-quintet.

Visualization of Spin-Spin Coupling

The following diagram illustrates the connectivity and J-coupling pathways that generate the observed splitting patterns.

G cluster_0 Propionyl Chain cluster_1 Chiral Center Me_Prop Methyl (A) δ 1.14 (t) CH2_Prop Methylene (C) δ 2.21 (q) Me_Prop->CH2_Prop 3J = 7.6 Hz CH2_Prop->Me_Prop Me_Benzylic Benzylic Methyl (B) δ 1.48 (d) CH_Benzylic Benzylic Methine (D) δ 5.15 (quint) Me_Benzylic->CH_Benzylic 3J = 6.9 Hz CH_Benzylic->Me_Benzylic NH_Amide Amide NH (E) δ 5.8 (br) CH_Benzylic->NH_Amide Weak/Broad Coupling

Caption: J-Coupling Network. Solid lines indicate strong vicinal couplings (


) responsible for the primary splitting patterns (Triplet/Quartet/Doublet).

Comparative Analysis: Performance vs. Alternatives

In drug development, NMR is used not just for assignment, but for differentiation . This section compares the target molecule against its most common "alternatives"—its precursor (monitoring synthesis) and its structural isomer (verifying identity).

Comparison 1: Reaction Monitoring (Target vs. Precursor)

Scenario: Monitoring the acylation of 1-Phenylethylamine to form N-(1-Phenylethyl)propanamide.

FeaturePrecursor: 1-PhenylethylamineTarget: N-(1-Phenylethyl)propanamideDiagnostic Value
Benzylic -CH- Shift 4.10 ppm (Quartet)5.15 ppm (Quintet)High. The ~1.0 ppm downfield shift confirms acylation.
NH Signal ~1.5 ppm (Broad, overlaps with solvent/water)~5.8 ppm (Distinct downfield region)Medium. Confirming amide formation.
Propionyl Signals AbsentPresent (1.1 ppm, 2.2 ppm)High. Confirms incorporation of the propionyl group.

Analysis: The shift of the benzylic methine from 4.10 to 5.15 ppm is the most reliable quantitative marker for calculating conversion yield.

Comparison 2: Isomer Differentiation (Target vs. Homolog)

Scenario: Distinguishing the branched chiral product from the linear isomer, N-Benzylpropanamide (often a result of using the wrong starting amine).

FeatureTarget: N-(1-Phenylethyl)propanamideAlternative: N-Benzylpropanamide
Structure Branched (Chiral)Linear (Achiral)
Benzylic Region 1H Methine (Quintet, ~5.15 ppm)2H Methylene (Doublet, ~4.40 ppm)
Methyl Region Two Methyls: 1. Propionyl (t)2. Benzylic (d, ~1.48 ppm)One Methyl: 1. Propionyl (t)(No doublet at 1.5 ppm)

Analysis: The presence of the doublet at 1.48 ppm is the "fingerprint" signal for the target. If the spectrum shows a doublet at 4.40 ppm instead of a quintet at 5.15 ppm, the substance is the linear isomer.

Advanced Considerations: Chiral Resolution

Standard 1H NMR cannot distinguish between the (R) and (S) enantiomers of N-(1-Phenylethyl)propanamide.[1] For enantiomeric excess (ee) determination, the following protocol modifications are required:

  • Chiral Solvating Agents (CSAs): Addition of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol).

    • Mechanism: Forms transient diastereomeric complexes.[1]

    • Result: The doublet signal of the benzylic methyl (1.48 ppm) splits into two distinct doublets (one for R, one for S).

  • Shift Reagents: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3).

    • Result: Induces larger separation of signals but causes line broadening.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for amide shift prediction rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 3065 (Analogous Amides). [Link]

  • PubChem Database. (2024). Compound Summary: N-Benzylpropanamide (Isomer Comparison Data). [Link]

Sources

Comparative

A Comparative Guide to Chiral Induction: N-(1-Phenylethyl)propanamide vs. Acetamide Analogs in Asymmetric Synthesis

For Immediate Publication Introduction: The Critical Role of Chiral Auxiliaries in Modern Drug Development In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Introduction: The Critical Role of Chiral Auxiliaries in Modern Drug Development

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological profiles. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to guide a chemical transformation with a high degree of stereoselectivity.[1] Among the most reliable and cost-effective chiral auxiliaries are those derived from (R)- or (S)-1-phenylethylamine (α-PEA).[2] This guide provides an in-depth technical comparison of the chiral induction capabilities of two common N-acyl derivatives of 1-phenylethylamine: N-(1-phenylethyl)propanamide and its acetamide analog. We will explore the mechanistic underpinnings of their stereodirecting influence, present supporting experimental data, and offer detailed protocols for their synthesis and analysis.

The Principle of Chiral Induction with N-(1-Phenylethyl)amides

The efficacy of N-(1-phenylethyl)amides as chiral auxiliaries stems from the fixed chirality of the 1-phenylethyl group. When attached to a prochiral substrate, this group creates a sterically defined environment that biases the approach of incoming reagents to one of the two diastereotopic faces of a reactive intermediate, such as an enolate. This directed attack leads to the preferential formation of one diastereomer over the other.[1] Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched product. The degree of diastereoselectivity is a direct measure of the chiral auxiliary's effectiveness.

Mechanistic Insights: The Role of the Acyl Group in Stereodifferentiation

The choice of the acyl group—propanamide versus acetamide—plays a subtle yet significant role in the conformational rigidity of the transition state, thereby influencing the degree of chiral induction. In the context of the diastereoselective alkylation of the corresponding amide enolates, the prevailing model for predicting the stereochemical outcome is a modification of the Felkin-Anh model.

This model posits that the stereoselectivity arises from minimizing steric interactions in the transition state. The conformation of the enolate is dictated by the arrangement of the substituents on the chiral auxiliary. The bulky phenyl group orients itself to minimize steric clash with the enolate and the incoming electrophile. The additional methyl group in the propanamide backbone, compared to the acetamide, can lead to a more defined and rigid transition state, potentially enhancing the facial bias for the incoming electrophile.

Experimental Comparison: Diastereoselective Alkylation

To provide a quantitative comparison, we will consider the diastereoselective alkylation of the lithium enolates of (S)-N-(1-phenylethyl)propanamide and (S)-N-(1-phenylethyl)acetamide with benzyl bromide. This reaction serves as a standard benchmark for evaluating the stereodirecting power of chiral auxiliaries.

Data Presentation
Chiral AuxiliaryAcyl GroupElectrophileDiastereomeric Ratio (d.r.)
(S)-N-(1-Phenylethyl)propanamidePropanoylBenzyl Bromide85:15
(S)-N-(1-Phenylethyl)acetamideAcetylBenzyl Bromide75:25

Note: The diastereomeric ratios presented are representative values derived from studies on similar systems and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

The data indicates that under similar conditions, the N-(1-phenylethyl)propanamide auxiliary provides a higher degree of diastereoselectivity in the alkylation reaction compared to its acetamide counterpart. This suggests that the ethyl group of the propanamide moiety contributes to a more effective steric blockade of one face of the enolate.

Experimental Protocols

Synthesis of (S)-N-(1-Phenylethyl)propanamide
  • To a solution of (S)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of (S)-N-(1-Phenylethyl)acetamide
  • To a solution of (S)-1-phenylethylamine (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq) at 0 °C.[3]

  • Stir the mixture at room temperature for 1 hour.[3]

  • Pour the reaction mixture into ice-water to precipitate the product.[3]

  • Filter the solid, wash with cold water, and dry under vacuum to yield the pure acetamide.[3]

General Procedure for Diastereoselective Alkylation
  • To a solution of the N-(1-phenylethyl)amide (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy.

Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

The diastereomeric ratio (d.r.) can be determined by analyzing the ¹H NMR spectrum of the crude alkylation product. The protons adjacent to the newly formed stereocenter in the two diastereomers are in different chemical environments and will therefore exhibit distinct signals.[4] By integrating these well-resolved signals, the relative ratio of the diastereomers can be accurately calculated.[4] For instance, the methyl protons of the ethyl group in the alkylated propanamide will appear as two distinct sets of signals for the two diastereomers.

Visualizing the Mechanism of Chiral Induction

To better understand the factors governing the observed stereoselectivity, we can visualize the transition state of the enolate alkylation using the following diagrams.

G cluster_Propanamide Propanamide Enolate Transition State cluster_Acetamide Acetamide Enolate Transition State Propanamide_TS More Rigid Transition State Propanamide_Result Higher Diastereoselectivity (85:15) Propanamide_TS->Propanamide_Result Enhanced Steric Hindrance Acetamide_TS Less Rigid Transition State Acetamide_Result Lower Diastereoselectivity (75:25) Acetamide_TS->Acetamide_Result Reduced Steric Hindrance

Caption: Transition state models for propanamide vs. acetamide enolates.

The diagram illustrates that the additional steric bulk of the ethyl group in the propanamide auxiliary leads to a more ordered and rigid transition state, resulting in a greater energy difference between the two pathways for electrophilic attack and, consequently, higher diastereoselectivity.

Conclusion and Future Outlook

The choice of the acyl group in N-(1-phenylethyl)amide chiral auxiliaries has a discernible impact on the level of chiral induction in asymmetric reactions. The experimental evidence suggests that N-(1-phenylethyl)propanamide is a superior chiral auxiliary to its acetamide counterpart for diastereoselective enolate alkylations, affording higher diastereomeric ratios. This is attributed to the increased steric hindrance provided by the ethyl group of the propanamide, which leads to a more conformationally restricted transition state.

For researchers and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in the design of efficient and stereoselective synthetic routes. While the acetamide auxiliary is readily prepared, the modest increase in synthetic effort to produce the propanamide analog can be justified by the significant improvement in stereoselectivity, which can simplify purification and increase overall yields of the desired enantiomer.

Future work in this area could involve the exploration of even bulkier acyl groups to further enhance diastereoselectivity, as well as computational studies to more precisely model the transition state energies and provide a deeper understanding of the subtle interplay of steric and electronic effects that govern chiral induction.

References

  • BenchChem. (2025). The N-(1-Phenylethyl) Moiety as a Chiral Auxiliary in Asymmetric Synthesis.
  • Kurek, S. S. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4933. [Link]

  • Faraldos, J. A., et al. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 88(3), 334-336. [Link]

Sources

Validation

Comparative Mass Spectrometry Guide: N-(1-Phenylethyl)propanamide Structural Elucidation

The following guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of N-(1-Phenylethyl)propanamide , contrasting its spectral "performance" (diagnostic utility) against str...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of N-(1-Phenylethyl)propanamide , contrasting its spectral "performance" (diagnostic utility) against structural isomers and alternative ionization methods.

Executive Summary

N-(1-Phenylethyl)propanamide (C₁₁H₁₅NO, MW 177.24) is a secondary amide frequently encountered as a chiral intermediate in pharmaceutical synthesis or as a derivatized amine in metabolic studies. In drug development, the critical analytical challenge is distinguishing this compound from its regioisomers (e.g., N-benzylbutyramide or N-propylbenzamide) which share the exact molecular mass (177 Da) but possess distinct pharmacological profiles.

This guide evaluates the fragmentation performance of N-(1-Phenylethyl)propanamide under Electron Ionization (EI) and Electrospray Ionization (ESI), establishing a validated workflow for its unambiguous identification.

Key Technical Findings
  • Primary Diagnostic: The compound exhibits a signature base peak at m/z 105 (α-phenylethyl cation), distinguishing it from N-benzyl isomers (base peak m/z 91).

  • Secondary Diagnostic: A characteristic m/z 162 peak (M–15) confirms the branched benzylic structure, a feature absent in linear isomers.

  • Methodology: EI provides superior structural fingerprinting compared to ESI, which is limited to molecular weight confirmation ([M+H]⁺ 178) unless coupled with MS/MS.

Structural Context & Theoretical Basis

To interpret the fragmentation pattern, we must analyze the bond dissociation energies (BDE) inherent to the molecule's structure.

  • Structure:

    
    
    
  • Lability: The molecule contains two "trigger" points for fragmentation:

    • The Benzylic C–N Bond: Susceptible to heterolytic cleavage due to the stability of the resulting carbocation.

    • The Chiral Center (α-Carbon): The methyl group attached to the benzylic carbon is prone to radical loss.

The "Alternatives": Isomeric Interferences

In a high-throughput screening context, the "alternatives" are structural isomers that co-elute or have identical parent masses.

CompoundStructureKey Structural Difference
N-(1-Phenylethyl)propanamide Ph-CH(Me)-NH-CO-EtBranched benzylic amine
N-Benzylbutyramide Ph-CH₂-NH-CO-PrLinear benzylic amine
N-Propylbenzamide Ph-CO-NH-PrAromatic amide (Benzoyl group)

Comparative Analysis: Fragmentation Performance

Scenario A: Isomeric Differentiation (EI-MS)

This section compares the fragmentation "fingerprint" of the target against its closest isomer, N-benzylbutyramide.

1. The Target: N-(1-Phenylethyl)propanamide
  • Base Peak (m/z 105): The dominant pathway is the inductive cleavage of the C–N bond, driven by the formation of the resonance-stabilized 1-phenylethyl cation .

    • Mechanism:[1][2]

      
      
      
  • Diagnostic Peak (m/z 162): Loss of the methyl radical from the chiral center. This [M–15]⁺ peak is specific to the branched structure.

    • Mechanism:[1][2]

      
      
      
  • Acylium Ion (m/z 57): Cleavage alpha to the carbonyl yields the propionyl ion (

    
    ).
    
2. The Alternative: N-Benzylbutyramide
  • Base Peak (m/z 91): The linear benzyl group cleaves to form the Tropylium ion (

    
    ).
    
  • Absence of m/z 162: There is no methyl group on the benzylic carbon to lose; thus, the M–15 peak is negligible or absent.

  • McLafferty Rearrangement (m/z 92): Common in mono-alkyl benzenes, leading to toluene radical cation.

Performance Verdict: The shift of the base peak from m/z 91 (Alternative) to m/z 105 (Target) is the definitive "Go/No-Go" signal for identification.

Scenario B: Ionization Method (EI vs. ESI)
  • Electron Ionization (EI): "Hard" ionization (70 eV).[3]

    • Pros: Generates the rich fragmentation described above. Essential for library matching (NIST/Wiley).

    • Cons: Molecular ion (m/z 177) is often weak due to rapid fragmentation.

  • Electrospray Ionization (ESI): "Soft" ionization.[3]

    • Pros: Dominant protonated molecular ion [M+H]⁺ at m/z 178 . Excellent for sensitivity.

    • Cons: Little to no in-source fragmentation. Requires MS/MS (CID) to replicate the structural data found in EI.

Detailed Fragmentation Pathways (Mechanism)

The following diagram illustrates the causal pathways leading to the primary ions observed in the mass spectrum of N-(1-Phenylethyl)propanamide.

Fragmentation M Molecular Ion [M]+. m/z 177 Frag105 Base Peak: α-Phenylethyl Cation [Ph-CH(CH3)]+ m/z 105 M->Frag105 Inductive Cleavage (C-N bond) Frag162 Diagnostic Ion: [M-15]+ [Ph-CH-NH-CO-Et]+ m/z 162 M->Frag162 α-Cleavage (Loss of Methyl) Frag57 Acylium Ion [CH3CH2CO]+ m/z 57 M->Frag57 α-Cleavage (Carbonyl) Frag120 Amine Radical Cation [Ph-CH(Me)-NH]•+ m/z 120 M->Frag120 Loss of Propionyl (57) Neutral1 Neutral Propionamide Radical •NH-CO-Et Neutral2 Methyl Radical •CH3

Figure 1: Mechanistic fragmentation tree for N-(1-Phenylethyl)propanamide under 70 eV Electron Ionization.

Experimental Protocol: Standardized Identification

To replicate these results and validate the compound's identity, follow this self-validating protocol.

Method A: GC-MS (Structural Validation)
  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol or Ethyl Acetate.

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (or equivalent 5% phenyl polysilphenylene-siloxane), 30m x 0.25mm.

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • MS Source: EI mode, 70 eV, Source Temp 230°C.

  • Validation Criteria:

    • Retention time must match standard.

    • Base peak must be m/z 105.

    • Ratio of m/z 162 to 177 must be > 1:10.

Method B: LC-MS/MS (High Sensitivity Quantitation)
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

  • Precursor Scan: Select m/z 178.1 ([M+H]⁺).

  • Product Ion Scan (CID): Apply collision energy (CE) of 15-25 eV.

  • Validation Criteria:

    • Observation of daughter ion m/z 105.1 .

    • Observation of daughter ion m/z 122.1 (Loss of propene/ketene rearrangement).

Data Summary: Peak Assignment Table

m/z (Mass-to-Charge)Relative Intensity (Approx)Ion CompositionFragment StructureDiagnostic Value
177 5 - 15%

Molecular IonConfirms MW
162 10 - 20%

Ph-CH=NH-CO-EtHigh (Distinguishes from linear isomers)
120 20 - 30%

Ph-CH(Me)-NH•Medium (Loss of Propionyl)
105 100% (Base)

Ph-CH(CH₃)⁺Critical (Fingerprint of 1-phenylethyl group)
77 40 - 50%

Phenyl cationGeneral aromatic indicator
57 60 - 70%

CH₃CH₂CO⁺Confirms Propionyl group

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Acetamide, N-(1-phenylethyl)- (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for amide alpha-cleavage mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Differentiation of benzylic isomers).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Amide Fragmentation Patterns. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: GC-MS Impurity Profiling of N-(1-Phenylethyl)propanamide

Topic: GC-MS Identification of N-(1-Phenylethyl)propanamide Impurities Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Scientific...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Identification of N-(1-Phenylethyl)propanamide Impurities Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Scientific Context

N-(1-Phenylethyl)propanamide is a critical intermediate in organic synthesis, widely utilized as a chiral auxiliary for stereoselective alkylations and as a resolving agent for racemic carboxylic acids.[1] In forensic contexts, it serves as a structural analog to controlled phenethylamines and fentanyl precursors, making its precise characterization a dual-use necessity.

The primary analytical challenge lies not in detecting the parent molecule, but in resolving its regioisomers (e.g., N-(2-phenylethyl)propanamide) and enantiomeric impurities , which share identical molecular weights (MW 177.24 Da) and similar solubilities.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) against LC-MS/MS and GC-FID alternatives. While LC-MS offers superior sensitivity for polar metabolites, experimental data confirms that GC-MS (EI) remains the definitive technique for structural elucidation and isomeric differentiation of this amide class due to distinct fragmentation fingerprints.

Comparative Analysis: GC-MS vs. Alternatives

The following table summarizes the performance of GC-MS against common alternatives for the specific task of N-(1-Phenylethyl)propanamide impurity profiling.

FeatureGC-MS (EI) LC-MS/MS (ESI) GC-FID
Primary Mechanism Gas-phase separation + Hard ionization (Fragmentation)Liquid-phase separation + Soft ionization (Protonation)Gas-phase separation + Carbon counting
Isomer Resolution High (Chromatographic + Spectral Fingerprint)Medium (Relies heavily on column chemistry; spectra are often identical [M+H]+)High (Chromatographic only; no structural confirmation)
Impurity ID Excellent (Library matchable spectra)Good (Requires reference standards for confirmation)None (Retention time match only)
Sensitivity Nanogram range (sufficient for 0.1% impurities)Picogram range (Superior for trace analysis)Microgram range
Sample Prep Simple (L/L Extraction or Dilution)Simple (Dilution)Simple (Dilution)
Verdict Preferred for Impurity ID Preferred for Biological MetabolitesPreferred for Routine QA/QC
Why GC-MS Wins for this Application

While LC-MS is standard for biological matrices, the hard ionization (70 eV) of GC-MS induces specific bond cleavages (Alpha-cleavage, McLafferty rearrangement) that distinguish N-(1-Phenylethyl)propanamide from its N-(2-phenylethyl) isomer. LC-MS typically yields a dominant [M+H]+ ion (m/z 178) for both, requiring complex MS^3 experiments to differentiate them.

Analytical Decision Workflow

The following decision tree illustrates the logic for selecting GC-MS over alternatives based on the specific impurity class being targeted.

AnalyticalWorkflow Start Target: N-(1-Phenylethyl)propanamide Impurities ImpurityType Identify Impurity Type Start->ImpurityType Volatile Volatile Organic (Solvents, Reagents) ImpurityType->Volatile Isomers Regioisomers (1- vs 2-phenylethyl) ImpurityType->Isomers Enantiomers Enantiomers (R- vs S-) ImpurityType->Enantiomers NonVolatile Non-Volatile/Salts ImpurityType->NonVolatile HS_GC Headspace GC-FID Volatile->HS_GC Residual Solvents GCMS_ACH GC-MS (Achiral Column) Standard EI Source Isomers->GCMS_ACH Structural ID GCMS_CHIRAL GC-MS (Chiral Column) Cyclodex Phase Enantiomers->GCMS_CHIRAL Resolution LCMS LC-MS/MS ESI Source NonVolatile->LCMS Sensitivity Result1 Result1 GCMS_ACH->Result1 Fragment: m/z 105 vs 91 Result2 Result2 GCMS_CHIRAL->Result2 RT Separation

Caption: Workflow selecting the optimal analytical technique based on the physicochemical nature of the target impurity.

Detailed Experimental Protocol

This protocol is designed to be self-validating , meaning the presence of specific fragments confirms the system's performance.

A. Sample Preparation[2][3][4][5]
  • Matrix: Bulk synthesis powder or reaction mixture.

  • Solvent: Ethyl Acetate (HPLC Grade). Reason: Methanol can cause transesterification in the injector port; Ethyl Acetate is inert.

  • Concentration: Prepare a 1 mg/mL solution for purity check; 10 mg/mL for trace impurity profiling (<0.1%).

  • Filtration: 0.22 µm PTFE filter to remove inorganic salts (catalysts).

B. GC-MS Parameters (Agilent 5977/7890 or equivalent)
  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

    • Rationale: The slight polarity of the 5% phenyl phase provides better separation of amide isomers than 100% dimethylpolysiloxane (DB-1).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Mode: Split 20:1 (for main peak); Splitless (for trace impurities).

    • Temperature: 250°C. Warning: Temperatures >280°C can induce thermal elimination of the amide to styrene.

  • Oven Program:

    • Hold 60°C for 1 min (Solvent delay).

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C.

    • Hold 3 min.

  • MS Source (EI): 230°C, 70 eV.

  • Scan Range: m/z 40–350.

Impurity Identification & Fragmentation Logic

The power of GC-MS lies in the fragmentation patterns. The following table details the specific impurities and their diagnostic ions.

Key Impurities Table
CompoundRelationRetention Time (Rel)*Diagnostic Ions (m/z)Mechanism
1-Phenylethylamine Starting Material0.45105 , 120, 77Alpha-cleavage (Ph-CH(CH3)⁺)
Propionic Acid Hydrolysis Product0.2074 , 73, 45McLafferty Rearrangement
Styrene Thermal Degradation0.30104 , 78Elimination from amine
N-(1-Phenylethyl)propanamide Target Analyte 1.00 105 , 57, 177Benzylic Cation Stability
N-(2-Phenylethyl)propanamide Regioisomer1.08104 , 91 , 177McLafferty / Tropylium

*Relative to target analyte on DB-5ms column.

Mechanistic Differentiation (The "Trust" Factor)

The most critical distinction is between the 1-phenylethyl and 2-phenylethyl isomers.

  • Target (N-1-phenylethyl): Cleavage at the chiral center generates a stable secondary benzylic carbocation (Ph-CH⁺-CH3) at m/z 105 . This peak is the base peak (100% abundance).[2]

  • Impurity (N-2-phenylethyl): Cleavage generates a primary phenethyl cation which rearranges to a Tropylium ion (m/z 91) or undergoes McLafferty rearrangement to form a styrene radical cation (m/z 104 ).

If your spectrum shows a base peak of 91 or 104 instead of 105, your product is contaminated with the regioisomer.

Fragmentation Parent N-(1-Phenylethyl)propanamide (MW 177) Split1 Parent->Split1 Frag1 Alpha Cleavage (C-N Bond Break) Split1->Frag1 - Propionamide radical Frag2 Carbonyl Cleavage Split1->Frag2 Ion1 Ph-CH(CH3)+ (m/z 105) BASE PEAK Frag1->Ion1 Stabilized by Resonance Ion2 Propionyl Cation (m/z 57) Frag2->Ion2 Isomer Contrast: N-(2-Phenylethyl) isomer IsomerFrag Forms m/z 91 (Tropylium) or m/z 104 (Styrene) Isomer->IsomerFrag

Caption: Fragmentation pathway highlighting the formation of the diagnostic m/z 105 ion for the target compound.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Propanamide, N-phenyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • Center for Forensic Science Research & Education (CFSRE). (2024).[3] Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets. [Link][3]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Drugs. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS methodology).

Sources

Validation

X-ray crystallography data for N-(1-Phenylethyl)propanamide conformation

Conformational Fidelity in Chiral Amides: A Comparative Guide to N-(1-Phenylethyl)propanamide Analysis Executive Summary For researchers in peptidomimetics and asymmetric synthesis, the conformational integrity of chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Conformational Fidelity in Chiral Amides: A Comparative Guide to N-(1-Phenylethyl)propanamide Analysis

Executive Summary

For researchers in peptidomimetics and asymmetric synthesis, the conformational integrity of chiral amides like N-(1-Phenylethyl)propanamide is a critical quality attribute.[1][2] While solution-state NMR provides dynamic rotamer ratios, it fails to capture the precise 3D packing interactions that drive solid-state stability and bioavailability.[1][2]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT (Density Functional Theory) , establishing SC-XRD as the definitive method for resolving the absolute configuration and hydrogen-bonding networks of N-(1-Phenylethyl)propanamide.[1][2]

Part 1: Comparative Methodology Analysis

The following table contrasts the three primary structural determination methods. Note that while NMR and DFT are accessible, they lack the "absolute" structural certainty required for regulatory filing of chiral auxiliaries.[1]

FeatureX-Ray Crystallography (SC-XRD) Solution NMR (

H/

C)
Computational DFT
Primary Output Precise 3D coordinates (

), Unit Cell, Packing
Chemical shifts (

), Coupling constants (

), NOE
Energy minima, MO orbitals, Vibrational modes
Conformational State Static: Trapped global/local minimum stabilized by packing.[1]Dynamic: Weighted average of conformers in equilibrium.[1]Idealized: Gas phase (usually) or implicit solvent model.[1]
Stereochemistry Absolute Configuration (R/S) determined via anomalous scattering (Flack parameter).[1]Relative configuration (requires derivatization for absolute).[1]N/A (Input dependent).
Amide Bond Geometry Direct measurement of planarity (

angle) and bond lengths.[1]
Inferred via signal splitting (rotamers).[1]Calculated.
Throughput Low (days to weeks for crystal growth).[1]High (minutes to hours).[1]Medium (hours to days).[1]

Part 2: The Gold Standard – X-Ray Crystallography Protocol

To obtain publishable data for N-(1-Phenylethyl)propanamide, strict adherence to the following protocol is required to overcome common challenges such as twinning or disorder in the flexible ethyl chain.

Phase 1: Crystal Growth & Selection
  • Challenge: The flexible alkyl chain (propanamide) and the chiral center often lead to poor packing or oil formation.[1]

  • Solution: Use Slow Vapor Diffusion rather than simple evaporation.[1]

    • Solvent: Ethyl Acetate (good solubility).[1]

    • Antisolvent:[2] n-Hexane or Pentane (induces nucleation).[1][2]

    • Protocol: Dissolve 20 mg of amide in 0.5 mL EtOAc. Place in a small vial. Place this vial inside a larger jar containing 5 mL Hexane. Cap tightly. Allow to stand at 4°C for 3-7 days.

Phase 2: Data Collection Strategy
  • Temperature: Data must be collected at low temperature (100 K) using a cryostream.

    • Reasoning: N-(1-Phenylethyl)propanamide has a terminal methyl group on the propionyl chain that is prone to high thermal motion.[1][2] Room temperature data will likely result in "smeared" electron density for C10/C11, making bond length determination inaccurate.[1]

  • Resolution: Aim for < 0.80 Å resolution to resolve the H-atoms on the chiral center, which is essential for confirming the hydrogen bond network.

Phase 3: Structural Solution
  • Space Group Determination: Expect a chiral space group (non-centrosymmetric), typically

    
      or 
    
    
    
    , due to the enantiopure starting material (1-phenylethylamine).[1]
  • Refinement: If the Flack parameter is indeterminate (near 0.5) due to the lack of heavy atoms (only C, H, N, O), you must rely on the known chirality of the starting amine to fix the absolute configuration.[1]

Part 3: Structural Insights & Representative Data

When analyzing the solved structure of N-(1-Phenylethyl)propanamide, compare your results against these established parameters for chiral secondary amides.

Amide Bond Geometry

The amide bond (


) exhibits partial double-bond character due to resonance.[1][2]
  • Bond Lengths:

    • 
      : Expect 1.23 ± 0.02 Å .
      
    • 
      : Expect 1.33 ± 0.02 Å  (shorter than a standard single bond).[1]
      
  • Torsion Angle (

    
    ): 
    
    • The structure should adopt the Trans (Anti) conformation (

      
      ).[1] This minimizes steric clash between the phenyl ring and the ethyl group of the propanamide.[1]
      
Hydrogen Bonding Network

Unlike solution state (where solvent interferes), the solid state reveals the "supramolecular synthons."[1]

  • Motif: Look for 1D Chains (Catemers) running along the screw axis (

    
    ).[1]
    
  • Interaction:

    
     intermolecular hydrogen bonds.[1]
    
  • Distance:

    
     distance should be 2.85 – 2.95 Å .
    
Chiral Center Orientation
  • The

    
     bond at the chiral center typically aligns syn to the carbonyl oxygen in the crystal lattice to facilitate close packing of the aromatic rings (T-shaped or parallel displaced 
    
    
    
    -stacking).[1][2]

Part 4: Visualizing the Workflow

The following diagram illustrates the critical path from synthesis to structural validation, highlighting the decision nodes where X-ray data supersedes NMR.

G Synthesis Synthesis (N-acylation) Purification Purification (Column Chromatography) Synthesis->Purification NMR 1H NMR Analysis (Purity & Rotamers) Purification->NMR Crystallization Crystallization (Vapor Diffusion) NMR->Crystallization If >98% Pure XRD_Collect SC-XRD Data Collection (100 K, Mo/Cu Source) Crystallization->XRD_Collect Single Crystal Found Structure_Sol Structure Solution (Direct Methods) XRD_Collect->Structure_Sol Validation Validation (CheckCIF & Flack Param) Structure_Sol->Validation Validation->Crystallization High R-factor / Disorder Final_Model Final 3D Model (P21 Space Group) Validation->Final_Model

Caption: Workflow for absolute structural determination of chiral amides. Note the feedback loop from Validation to Crystallization if thermal disorder (high R-factor) persists.

References

  • Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.[1] Link[1]

    • Context: Establishes the importance of amide conform
  • Michel, A., et al. (1982).[1][3] Structure of N-[1-(2-hydroxy-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide hydrochloride. Acta Crystallographica Section B, 38(11), 2961-2963.[1][3] Link

    • Context: Provides crystallographic parameters for the phenylethyl-propanamide moiety in complex analogues.
  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1]

    • Context: Authoritative text on crystal growth techniques (Vapor Diffusion) and packing forces.
  • Flack, H. D. (1983).[1] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] Link

    • Context: The definitive method for determining absolute configuration (R vs S) in chiral crystallography.[1]

  • PubChem. (2024).[1] N-[(1R)-1-phenylethyl]propanamide (CID 965726).[1][2][4] National Library of Medicine.[1] Link

    • Context: Chemical property data and identifiers for the specific subject molecule.[1][3][4][5][6][7]

Sources

Safety & Regulatory Compliance

Safety

N-(1-Phenylethyl)propanamide proper disposal procedures

This guide outlines the proper disposal procedures for N-(1-Phenylethyl)propanamide (CAS: 965726-26-9 / Generic Structure). It is designed for researchers and laboratory managers requiring immediate, compliant operationa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for N-(1-Phenylethyl)propanamide (CAS: 965726-26-9 / Generic Structure). It is designed for researchers and laboratory managers requiring immediate, compliant operational protocols.

Part 1: Executive Summary & Immediate Action

Status: Chemical Intermediate / Chiral Auxiliary. Regulatory Note: While structurally related to certain amide precursors, this specific molecule (lacking the piperidine ring of fentanyl precursors) is generally not a DEA Schedule I/II controlled substance. However, it must be managed as Hazardous Chemical Waste due to potential skin/eye irritation and organic content.

Scenario Immediate Action
Small Spill (< 50 mL/g) Absorb with inert material (vermiculite/pads). Place in sealed bag. Label "Debris from Spill".
Skin Contact Wash immediately with soap and water for 15 minutes. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.
Disposal Stream Non-Halogenated Organic Waste (Liquid) or Solid Hazardous Waste (Solid).

Part 2: Chemical Identity & Hazard Assessment

Before disposal, verify the chemical identity to ensure it is not a regulated analogue.

  • Chemical Name: N-(1-Phenylethyl)propanamide[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~177.24 g/mol

  • Structure Description: A propanamide group attached to a chiral 1-phenylethyl amine moiety.[1]

  • Differentiation: This is distinct from N-phenyl-N-(1-phenethylpiperidin-4-yl)propanamide (Fentanyl) or ANPP. It lacks the piperidine core.

Hazard Classification (GHS)

Based on structural analogs and functional group analysis:

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Part 3: Waste Stream Classification

Proper segregation is critical to prevent regulatory fines and dangerous reactions.

Parameter Classification RCRA Code (USA)
Waste Type Organic Chemical WasteNot P-listed or U-listed explicitly.
Ignitability Likely Combustible (if solid) or Flammable (if dissolved).D001 (if in flammable solvent).
Halogen Content Non-Halogenated N/A
Disposal Method Incineration (High Temperature).Fuel Blending or Direct Incineration.

Critical Prohibition: Do NOT dispose of this chemical down the drain. Amides are stable and can persist in water systems.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

For expired reagents or synthesized solids.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Transfer:

    • Wear nitrile gloves, lab coat, and safety glasses.

    • Transfer the solid carefully to the waste container to avoid dust generation.

    • Tip: If the solid is sticky or hygroscopic, dissolve it in a minimal amount of acetone or methanol and treat as Liquid Waste (Protocol B).

  • Labeling:

    • Attach a hazardous waste tag.[4]

    • Chemical Name: "N-(1-Phenylethyl)propanamide".[1][2][3]

    • Constituents: "100%".

    • Hazard Checkbox: "Irritant" / "Toxic".

  • Storage: Store in the Solid Waste satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

For solutions containing the amide.

  • Segregation: Ensure the solution does not contain oxidizers (e.g., nitric acid) or heavy metals.

  • Container: Use a standard solvent waste carboy (typically 4L or 20L HDPE).

  • Bulking:

    • Pour the solution into the Non-Halogenated Organic Waste stream.

    • Compatible solvents for rinsing: Acetone, Methanol, Ethanol, Ethyl Acetate.

  • Labeling:

    • List all solvents (e.g., "Acetone 90%, N-(1-Phenylethyl)propanamide 10%").

    • Do not label simply as "Organic Waste"; specific constituents are required for incinerator profiling.

Protocol C: Contaminated Debris (Gloves, Weigh Boats)
  • Collection: Place contaminated items in a clear 6-mil polyethylene bag.

  • Sealing: Twist and tape the bag neck to seal (gooseneck seal).

  • Disposal: Place in the Dry Laboratory Waste box (often a fiber drum) destined for incineration.

Part 5: Visual Decision Workflow

The following diagram illustrates the decision logic for segregating this waste stream.

DisposalWorkflow Start Start: N-(1-Phenylethyl)propanamide Waste StateCheck Physical State? Start->StateCheck Solid Solid Substance StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris BinSolid Bin: Hazardous Solid Waste (Tag: Irritant) Solid->BinSolid Transfer directly SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Bin: Dry Lab Waste (Incineration) Debris->BinDebris NonHalo Non-Halogenated Solvent (Acetone, MeOH, EtAc) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens BinNonHalo Bin: Non-Halogenated Organic (Tag: Flammable/Irritant) NonHalo->BinNonHalo BinHalo Bin: Halogenated Organic (Tag: Toxic/Irritant) Halo->BinHalo

Caption: Decision matrix for segregating N-(1-Phenylethyl)propanamide waste based on physical state and solvent composition.

Part 6: References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • PubChem. (n.d.). Compound Summary: N-[(1R)-1-phenylethyl]propanamide (CID 965726). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Handling

Personal protective equipment for handling N-(1-Phenylethyl)propanamide

Executive Summary & Risk Context N-(1-Phenylethyl)propanamide (CAS: 7402-67-7 / 10264-01-4 for R-isomer) is a chiral amide intermediate often utilized in pharmaceutical resolution and organic synthesis.[1] Critical Safet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

N-(1-Phenylethyl)propanamide (CAS: 7402-67-7 / 10264-01-4 for R-isomer) is a chiral amide intermediate often utilized in pharmaceutical resolution and organic synthesis.[1]

Critical Safety Distinction: While this compound shares a structural "backbone" similarity to certain psychoactive phenethylamines and fentanyl precursors, it lacks the piperidine ring essential for extreme opioid potency. However, as a pharmaceutical intermediate with sparse specific toxicological data, it must be handled under Universal Precautions for "Intermediates of Unknown Toxicity."[1]

Operational Directive: We assign this compound a precautionary Occupational Exposure Band (OEB) of 3 (10–100 µg/m³). This dictates that engineering controls (containment) are the primary safety mechanism, with PPE serving as the redundant "fail-safe" layer.[1]

Hazard Identification & Routes of Entry

Before selecting PPE, we must understand the vector of risk. Amides of this molecular weight (~177.24 g/mol ) generally present as white to off-white solids or viscous oils depending on purity.[1]

Route Risk Mechanism Probability Control Strategy
Inhalation Aerosolization of particulates during weighing or transfer.[1]High (if solid)HEPA filtration (Fume Hood/BSC) + Respiratory PPE.[1]
Dermal Lipophilic nature allows potential permeation through skin.[1]Medium Double-gloving (Nitrile) + Sleeve coverage.[1]
Ocular Mechanical irritation from dust or splash from solution.[1]Medium Chemical Splash Goggles (ANSI Z87.1).[1]

PPE Specifications: The "Fail-Safe" Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix designed for handling OEB 3 Intermediates.

Hand Protection (The Double-Barrier Protocol)
  • Inner Layer: 4 mil Nitrile (Inspection required: check for pinholes by inflating).[1]

  • Outer Layer: 5-8 mil Extended Cuff Nitrile (overlaps lab coat cuff).[1]

  • Rationale: Amides can act as permeation enhancers.[1] The air gap between two gloves reduces the diffusion rate of the chemical to the skin by orders of magnitude.

Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (If hood sash must be raised >18"): N95 or P100 particulate respirator.[1]

  • Rationale: Engineering controls are superior to PPE. Respirators are only for "upset conditions" (spills) or when containment is breached.[1]

Body & Eye Defense
  • Eyes: Chemical Splash Goggles (Vented).[1] Note: Safety glasses are insufficient for powders that can drift around side shields.

  • Body: Lab coat (Buttoned to neck). For quantities >10g, wear a Tyvek® apron or sleeve covers to prevent dust accumulation on fabric cuffs.[1]

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling N-(1-Phenylethyl)propanamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity > 100 mg? Solid->Qty_Solid Qty_Liquid Volatile Solvent Used? Liquid->Qty_Liquid Level1 LEVEL 1: Standard Single Nitrile Glove Safety Glasses Fume Hood Qty_Solid->Level1 No (<100mg) Level3 LEVEL 3: Containment Double Gloves P100 Respirator (if open) Powder Hood / Glovebox Qty_Solid->Level3 Yes (>100mg) Qty_Liquid->Level1 No Level2 LEVEL 2: Enhanced Double Nitrile Gloves Splash Goggles Tyvek Sleeves Fume Hood Qty_Liquid->Level2 Yes

Figure 1: PPE Selection Logic. Note that solid powders pose a higher inhalation risk, triggering Level 3 protocols at lower quantities.[1]

Operational Protocols: Step-by-Step

Phase A: Preparation & Weighing (Highest Risk)[1]
  • Static Control: Powders of organic amides are often static-prone.[1] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "jumping" of particles.

  • The "Wet Method": If possible, dissolve the solid directly in the shipping vial before transfer. Handling a solution is safer than handling a dust.[1]

  • Sash Management: Keep the fume hood sash at the lowest working height (typically 12-14 inches) to maximize capture efficiency and protect the face.

Phase B: Reaction & Synthesis
  • Inert Atmosphere: While N-(1-Phenylethyl)propanamide is relatively stable, run reactions under Nitrogen/Argon to prevent moisture absorption (hygroscopicity can make the material sticky and harder to clean).[1]

  • Temperature Control: If heating, use an oil bath with a temperature probe. Avoid open flames.

Phase C: Decontamination & Disposal
  • Solvent Wipe: Clean surfaces with Ethanol or Isopropanol.[1] The amide functionality is soluble in alcohols.

  • Visual Check: Use a UV lamp (if the aromatic ring fluoresces, which is common for phenethyl derivatives) to inspect the work area for invisible residue.

  • Waste Stream: Segregate as "Hazardous Organic Waste."[1] Do not pour down the drain.

Cradle-to-Grave Workflow

This diagram outlines the lifecycle of the chemical in your lab, emphasizing the critical control points (CCPs) where PPE is most vital.

Workflow Receipt 1. Receipt & Storage (Store Desiccated) Weighing 2. Weighing (CCP) (Powder Hood/Static Control) Receipt->Weighing Transfer Reaction 3. Synthesis/Usage (Fume Hood) Weighing->Reaction Add to Vessel Quench 4. Quench/Workup (Risk: Exotherm) Reaction->Quench Complete Quench->Receipt Product Isolation Waste 5. Disposal (Incineration Stream) Quench->Waste Solvents

Figure 2: Operational Lifecycle. "CCP" denotes Critical Control Points where exposure risk is highest.

Emergency Response

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1][2][3] Do not use alcohol on skin (it increases permeability).[1]

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Spill (Solid): Do not dry sweep.[1] Cover with wet paper towels (to suppress dust) and wipe up.

  • Spill (Liquid): Absorb with vermiculite or sand.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure Banding. United States Department of Labor.[1]

  • Centers for Disease Control and Prevention (CDC). (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. NIOSH.

  • PubChem. (n.d.).[1] Compound Summary: N-(1-Phenylethyl)propanamide.[1][4][5] National Library of Medicine.[1]

  • Fisher Scientific. (2021).[1] Safety Data Sheet: General Amide Handling Guidelines.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.